Technical Documentation Center

4H-1,3-Benzoxazin-4-one, 2-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4H-1,3-Benzoxazin-4-one, 2-methyl-
  • CAS: 54789-69-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-methyl-4H-3,1-benzoxazin-4-one (CAS 525-76-8): Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-methyl-4H-3,1-benzoxazin-4-one, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will delve into its core properties, provide a robust a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methyl-4H-3,1-benzoxazin-4-one, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will delve into its core properties, provide a robust and verifiable synthesis protocol, explore its chemical reactivity, and discuss its established role as a precursor to pharmacologically active molecules, particularly as an inhibitor of serine proteases.

Introduction: The Versatile Benzoxazinone Core

2-Methyl-4H-3,1-benzoxazin-4-one, registered under CAS number 525-76-8, is a crystalline solid belonging to the benzoxazinone class of heterocyclic compounds. Its structure, featuring a fused benzene and oxazinone ring, contains two key reactive sites. This inherent reactivity makes it an exceptionally valuable starting material for the synthesis of more complex molecules, most notably quinazolinones, which are scaffolds found in numerous therapeutic agents.[1][2] Beyond its role as a synthetic intermediate, the benzoxazinone core itself is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3] This guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively synthesize, characterize, and utilize this versatile compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible science. The identity and purity of 2-methyl-4H-3,1-benzoxazin-4-one can be unequivocally confirmed through the combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

The compound typically appears as a white to light yellow crystalline solid.[2] Its key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 525-76-8[4][5]
Molecular Formula C₉H₇NO₂[2][4]
Molecular Weight 161.16 g/mol [2][4]
Melting Point 79-82 °C[2][4]
Boiling Point 144-145 °C at 12 Torr[6]
Density 1.25 g/cm³[6]
Appearance White to light yellow crystalline solid[2]
Solubility Insoluble in water and xylene; moderately soluble in DMF and DMSO.[3]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint of the molecule. The following data are compiled from authoritative sources and represent the expected spectral characteristics for 2-methyl-4H-3,1-benzoxazin-4-one.

SpectroscopyKey Peaks and AssignmentsSource(s)
¹H-NMR (400 MHz, CDCl₃)δ 8.29 (dd, 1H, Ar-H), 7.78 (ddd, 1H, Ar-H), 7.69 (d, 1H, Ar-H), 7.48 (ddd, 1H, Ar-H), 2.60 (s, 3H, CH₃)[7]
¹³C-NMR (101 MHz, CDCl₃)δ 164.1 (C=O, lactone), 153.2 (C=N), 149.4, 134.9, 127.0, 126.5, 126.3, 120.3 (Aromatic C), 22.2 (CH₃)[7]
IR (Thin Film/KBr)~1760 cm⁻¹ (C=O, lactone carbonyl stretch), ~1624 cm⁻¹ (C=N, imine stretch)[7]
HRMS (ESI) m/z [M+H]⁺ calculated for C₉H₇NO₂: 162.0555, found: 162.0553[7]

Expert Insight: The differentiation between the benzoxazinone product and its N-acylanthranilic acid precursor is critically confirmed by ¹³C-NMR. The lactone carbonyl carbon (C=O) at ~164 ppm is a key indicator of successful cyclization.[8]

structure cluster_molecule 2-methyl-4H-3,1-benzoxazin-4-one mol mol

Caption: Chemical structure of 2-methyl-4H-3,1-benzoxazin-4-one.

Synthesis Protocol and Mechanistic Considerations

The most common and efficient synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the cyclization of anthranilic acid using acetic anhydride.[9][10] This method is reliable, high-yielding, and straightforward for most laboratory settings.

Detailed Experimental Protocol

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Acetic anhydride

  • Petroleum ether (40-60 °C)

  • Ethanol

  • Round-bottom flask (250 mL), reflux condenser, heating mantle, rotary evaporator

  • TLC plates (Silica gel, EA:n-hexane 1:1 mobile phase)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add anthranilic acid (0.01 mol, 1.37 g) and an excess of acetic anhydride (15 mL). Add porcelain chips to ensure smooth boiling.

  • Reflux: Attach a reflux condenser and heat the mixture using a heating mantle to a gentle reflux (approximately 130-140°C). The original protocol suggests a lower temperature (35-40°C), but higher temperatures are also effective and common.[9] Maintain reflux for 50-60 minutes.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the eluent. The product will have a distinct Rf value from the starting anthranilic acid.

  • Solvent Removal: After completion, allow the mixture to cool. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. This step is crucial as it drives the reaction to completion and simplifies purification.

  • Extraction and Purification: To the resulting solid residue, add petroleum ether (40-60 °C) and stir to extract the product. The N-acetylanthranilic acid intermediate is less soluble in petroleum ether. Decant the petroleum ether layer. Repeat this extraction step to maximize recovery.

  • Crystallization: Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product. For final purification, recrystallize the solid from ethanol to yield white crystals of 2-methyl-4H-3,1-benzoxazin-4-one.

  • Final Analysis: Dry the crystals and record the final yield and melting point (expected: 80-82 °C).[9] A typical yield is around 79%.[9]

Caption: Workflow for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.

Chemical Reactivity: A Gateway to Quinazolinones

The utility of 2-methyl-4H-3,1-benzoxazin-4-one lies in its reactivity towards nucleophiles. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening followed by cyclization to form various N-heterocycles. This makes it a superior building block for creating libraries of pharmacologically relevant compounds.

The most significant reaction is with primary amines or hydrazines, which leads to the formation of 2-methyl-4(3H)-quinazolinones. This transformation is a cornerstone of many drug discovery programs.[2]

Reactivity Benzoxazinone 2-methyl-4H-3,1- benzoxazin-4-one Quinazolinone 2-methyl-3-substituted- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Ring-opening & Recyclization Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Quinazolinone

Caption: General reactivity pathway to form quinazolinones.

Pharmacological Profile: Serine Protease Inhibition

Benzoxazinones are a well-established class of serine protease inhibitors.[3] These enzymes, which include human leukocyte elastase (HLE) and chymotrypsin, play critical roles in inflammation and other physiological processes. Unregulated activity can lead to tissue damage, making them important drug targets.

Mechanism of Action

2-Methyl-4H-3,1-benzoxazin-4-one and its derivatives act as competitive, alternate substrate inhibitors.[11] The mechanism involves the nucleophilic attack by the active site serine residue on the electrophilic lactone carbonyl carbon of the benzoxazinone. This opens the heterocyclic ring and forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme. The rate of deacylation is typically very slow, leading to potent inhibition.[11][12]

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Benzoxazinone Inhibitor Ser_OH Serine-OH (Nucleophile) Benzox Lactone Carbonyl (C=O) (Electrophile) Ser_OH->Benzox Nucleophilic Attack Acyl_Enzyme Stable Acyl-Enzyme Intermediate (Enzyme Inactivated) Benzox->Acyl_Enzyme Ring Opening & Covalent Bond Formation

Caption: Mechanism of serine protease inhibition by benzoxazinones.

Antimicrobial and Antifungal Activity

While the parent compound has shown some activity, its primary role is as a precursor for more potent derivatives. Quinazolinones synthesized from 2-methyl-4H-3,1-benzoxazin-4-one have demonstrated significant inhibitory effects against a range of plant fungal pathogens, including Sclerotium rolfsii and Rhizoctonia solani.[3] Similarly, various 2-aryl substituted derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

Safety and Handling

As a laboratory chemical, proper handling of 2-methyl-4H-3,1-benzoxazin-4-one is essential. It is classified as a hazardous substance.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[4]

  • Handling: Use only in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[14]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[14]

Conclusion

2-Methyl-4H-3,1-benzoxazin-4-one is more than a simple chemical; it is a versatile and powerful tool for chemical synthesis and drug discovery. Its straightforward, high-yield synthesis and its predictable reactivity make it an ideal starting point for creating diverse libraries of quinazolinones and other heterocyclic compounds. Its inherent ability to act as a serine protease inhibitor provides a mechanistic foundation for the development of novel anti-inflammatory agents. This guide provides the essential, validated information for researchers to confidently incorporate this valuable building block into their research and development programs.

References

  • Nefisath P, Vishwanatha P, & Sudhakar Y N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574.
  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved February 28, 2026, from [Link]

  • Valverde, M. G., et al. (2019). 4H-Benzo[d][14][15]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3590.

  • Krapp, S., et al. (2018). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemistryOpen, 7(10), 809-817.
  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
  • Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Shariat, M., Samsudin, M. W., & Zakaria, Z. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57.
  • Gilmore, J. L., et al. (1996). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Bioorganic & Medicinal Chemistry Letters, 6(6), 679-682.
  • Wolf, E. V., et al. (2019). Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. Bioorganic & Medicinal Chemistry, 27(18), 115025.
  • El-Sayed, G. A., et al. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egypt. J. Plant Prot. Res. Inst., 3(1), 10-21.
  • El-Hashash, M. A., et al. (2021).
  • Tsoleridis, C. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.
  • Khan, I., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan, 35(3), 849-856.
  • Field, L. D., et al. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • El-Fattah, M. F. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 5771-5781.
  • Lamberth, C., et al. (2010). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][14][15]oxazin-4-one under Microwave Irradiation Conditions. Helvetica Chimica Acta, 93(12), 2407-2417.

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-4H-1,3-benzoxazin-4-one: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-methyl-4H-1,3-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-4H-1,3-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, spectroscopic characterization, synthesis methodologies, and key applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of 2-Methyl-4H-1,3-benzoxazin-4-one

2-Methyl-4H-1,3-benzoxazin-4-one, also known by its synonym acetanthranil, is a crucial scaffold in the synthesis of a wide array of biologically active molecules.[1] Its core structure, a fusion of a benzene ring and a 1,3-oxazin-4-one ring, provides a versatile platform for chemical modification, leading to the development of compounds with diverse therapeutic potential.[2] Notably, it serves as a key precursor for the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][3] The reactivity of the lactone ring within the benzoxazinone moiety makes it a valuable synthon for creating more complex molecular architectures.[4]

Chemical Structure and Properties

The fundamental characteristics of 2-methyl-4H-1,3-benzoxazin-4-one are summarized below, providing a foundational understanding of its physical and chemical nature.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is 2-methyl-4H-3,1-benzoxazin-4-one.[5] It is also commonly referred to as 2-methyl-4H-benzo[d][3][6]oxazin-4-one.[5] The structure consists of a bicyclic system where a benzene ring is fused to a six-membered heterocyclic ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. A methyl group is substituted at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-4H-1,3-benzoxazin-4-one is presented in the table below.

PropertyValueReferences
CAS Number 525-76-8[5][7][8][9][10]
Molecular Formula C9H7NO2[5][7][9][10]
Molecular Weight 161.16 g/mol [7][9][10]
Appearance White crystals or powder, can also be a liquid[5][6]
Melting Point 79-82 °C[5][6][9]
Boiling Point 144-145 °C at 12 Torr[5]
Solubility Medium solubility in DMF and DMSO; insoluble in water, acetone, and xylene.[3]

Spectroscopic Characterization

The structural elucidation of 2-methyl-4H-1,3-benzoxazin-4-one is confirmed through various spectroscopic techniques. The data presented here is crucial for its identification and purity assessment in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): δ 8.29 (dd, 1H, J = 7.5, 1.6 Hz, ArH), 7.78 (ddd, 1H, J = 8.4, 7.1, 1.6 Hz, ArH), 7.69 (d, 1H, J = 8.4 Hz, ArH), 7.48 (ddd, 1H, J = 8.1, 7.1, 1.2 Hz, ArH), 2.60 (s, 3H, CH₃).[6]

  • ¹³C-NMR (101 MHz, CDCl₃): δ 164.1, 153.2, 149.4, 134.9, 127.0, 126.5, 126.3, 120.3, 22.2.[6]

Infrared (IR) Spectroscopy
  • IR (thin film): 1700 cm⁻¹ (C=O, lactone), 1624 cm⁻¹ (C=N).[6]

Mass Spectrometry
  • HRMS (ESI): m/z [M + H]⁺ calcd. for C₉H₈NO₂: 162.0555, found: 162.0553.[6]

Synthesis of 2-Methyl-4H-1,3-benzoxazin-4-one

The most prevalent and efficient method for the synthesis of 2-methyl-4H-1,3-benzoxazin-4-one involves the cyclization of anthranilic acid with acetic anhydride.[1][11] This reaction is straightforward and generally provides good yields.

Experimental Protocol

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Acetic anhydride

  • Petroleum ether (40-60 °C)

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) and an excess of acetic anhydride (15 mL).[11]

  • Add a few porcelain chips to ensure smooth boiling.

  • Reflux the mixture at 130 °C for 3 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate: n-hexane (1:1).

  • After the reaction is complete, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[11]

  • To the resulting solid, add petroleum ether (40-60 °C) and triturate to extract the product. Repeat this step to ensure complete extraction.[11]

  • Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure crystals of 2-methyl-4H-3,1-benzoxazin-4-one.[11]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product A Anthranilic Acid C Reflux at 130°C for 3 hours A->C B Acetic Anhydride (excess) B->C D Remove excess Acetic Anhydride (Rotary Evaporator) C->D E Extract with Petroleum Ether D->E F Evaporate Petroleum Ether E->F G Recrystallize from Ethanol F->G H 2-Methyl-4H-1,3-benzoxazin-4-one G->H ReactionMechanism cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration Reactants Anthranilic Acid + Acetic Anhydride Intermediate1 N-Acetylanthranilic Acid Reactants->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic attack of carboxyl group Product 2-Methyl-4H-1,3-benzoxazin-4-one Intermediate2->Product Elimination of H₂O

Caption: Reaction mechanism for the synthesis of 2-methyl-4H-1,3-benzoxazin-4-one.

Applications in Drug Discovery and Organic Synthesis

2-Methyl-4H-1,3-benzoxazin-4-one is a valuable building block in the synthesis of various heterocyclic compounds with significant biological activities. [2]

Precursor to Quinazolinone Derivatives

One of the primary applications of 2-methyl-4H-1,3-benzoxazin-4-one is its role as a key intermediate in the synthesis of quinazolinone derivatives. [1][3]Quinazolinones are a class of compounds that exhibit a wide range of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: Many quinazolinone derivatives have shown potent activity against various bacterial and fungal strains. [1][3]* Anticancer Activity: Certain substituted quinazolinones have been investigated as potential anticancer agents. [1]* Central Nervous System (CNS) Activity: Some derivatives act as CNS depressants and anticonvulsants. [1]

Serine Protease Inhibition

4H-3,1-benzoxazin-4-ones have been identified as inhibitors of serine proteases. [3]This inhibition occurs through the acylation of the active site serine residue by the benzoxazinone. This property makes them interesting candidates for the development of drugs targeting diseases where serine proteases are implicated.

Other Biological Activities

Derivatives of benzoxazinone have been reported to possess a variety of other biological activities, including:

  • Antiphlogistic (Anti-inflammatory) effects [3][4]* Hypnotic properties [3][4]* Antimuscular contraction properties [3][4] The versatility of the 2-methyl-4H-1,3-benzoxazin-4-one scaffold continues to be explored, with ongoing research into the synthesis and biological evaluation of novel derivatives for various therapeutic applications.

References

  • Bunce, R. A., et al. (2019). 4H-Benzo[d]o[3][6]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3585. [Link]

  • El-Sayed, R. A., et al. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 3(1), 10-21. [Link]

  • El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-METHYLPHENYL)-4H-3,1-BENZOXAZIN-4-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-methyl-4H-1,3-benzoxazin-4-one. Retrieved from [Link]

  • Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-710. [Link]

  • Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1-32. [Link]

  • Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • Kappe, C. O., et al. (2000). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d]o[3][6]xazin‐4‐one under Microwave Irradiation Conditions. Journal of Heterocyclic Chemistry, 37(4), 831-838. [Link]

  • Abdel-Gawad, S. M., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(597), 441-449. [Link]

  • PubChem. (n.d.). 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. Retrieved from [Link]

  • Davoodnia, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

  • PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. Retrieved from [Link]

  • Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. ResearchGate. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

Sources

Exploratory

The 2-methyl-4H-3,1-benzoxazin-4-one Scaffold: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Executive Summary The N,O-heterocyclic compound 2-methyl-4H-3,1-benzoxazin-4-one is a privileged scaffold in modern medicinal chemistry. Operating both as a potent biological agent and a highly reactive synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N,O-heterocyclic compound 2-methyl-4H-3,1-benzoxazin-4-one is a privileged scaffold in modern medicinal chemistry. Operating both as a potent biological agent and a highly reactive synthetic intermediate, it bridges the gap between basic organic synthesis and advanced drug discovery. This technical guide explores the structural nomenclature, mechanistic reactivity, and self-validating synthetic protocols required to leverage this molecule in pharmaceutical development.

Structural Nomenclature: IUPAC vs. Common Names

Understanding the chemical identity of this scaffold requires distinguishing between its systematic and historical nomenclature.

  • IUPAC Name: 2-methyl-4H-3,1-benzoxazin-4-one[1]. The systematic nomenclature dictates that the core is a benzene ring fused to a 1,3-oxazine ring. The "4H" designates the saturated carbon position, which in this derivative is occupied by a lactone carbonyl (4-one). The "3,1" numbering indicates the relative positions of the nitrogen (position 3) and oxygen (position 1) atoms within the heterocyclic ring.

  • Common Name: Acetanthranil[1]. This historical name is derived directly from its synthetic origin: the acetylation and subsequent dehydration of anthranilic acid.

  • Synonyms: It is also frequently referred to as 2-methyl-3,1-benzoxazin-4-one or N-acetylanthranilic acid anhydride[1].

Nomenclature IUPAC IUPAC Name: 2-methyl-4H-3,1-benzoxazin-4-one Core Benzoxazinone Core Scaffold IUPAC->Core defines Common Common Name: Acetanthranil Common->Core maps to Sub1 Position 2: Methyl Group Core->Sub1 Sub2 Position 4: Lactone Carbonyl Core->Sub2 Sub3 Positions 1 & 3: Heteroatoms (N, O) Core->Sub3

Caption: Nomenclature and structural mapping of the 2-methyl-4H-3,1-benzoxazin-4-one scaffold.

Chemical Properties and Reactivity Profile

The utility of 2-methyl-4H-3,1-benzoxazin-4-one stems from its highly reactive electrophilic center.

  • Physical Properties: The purified compound presents as a solid with a validated melting point of 79–83 °C[1][2]. It is highly sensitive to moisture, which can trigger premature ring-opening[3].

  • Mechanistic Reactivity: The C-4 lactone carbonyl is highly susceptible to nucleophilic attack[4]. When exposed to nitrogen nucleophiles (such as hydrazine hydrate, primary amines, or amino acids), the oxazine ring undergoes nucleophilic acyl substitution, opening the ring to form an intermediate that subsequently re-cyclizes into a thermodynamically stable quinazolin-4(3H)-one derivative[4][5].

Experimental Methodology: Synthesis via Thermal Cyclodehydration

The most robust, scalable method for synthesizing the benzoxazinone core is the thermal cyclodehydration of anthranilic acid[6][7]. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating causality for every experimental choice and in-process controls (IPCs).

Step-by-Step Protocol
  • Reagent Mixing & Acetylation:

    • Action: In a 250 mL round-bottom flask, dissolve 0.01 mol (1.37 g) of anthranilic acid in 15 mL of acetic anhydride[7].

    • Causality: Acetic anhydride acts as both the solvent and the acetylating agent. It rapidly converts the primary amine of anthranilic acid into an N-acetylanthranilic acid intermediate[8]. The excess volume ensures complete conversion and provides the dehydrating environment necessary for the subsequent step.

  • Thermal Activation (Cyclodehydration):

    • Action: Add porcelain chips to prevent bumping and reflux the solution gently (35–40 °C for catalytic methods, or up to 140 °C for standard reflux) for 50–60 minutes[7].

    • Causality: Thermal energy overcomes the activation barrier for intramolecular cyclization. The N-acetylanthranilic acid loses a molecule of water (which is consumed by the excess acetic anhydride), closing the oxazine ring to form the target compound[6].

    • Self-Validation (IPC): Co-spot the reaction mixture against the starting anthranilic acid on a TLC plate using Ethyl Acetate:n-Hexane (1:1). The complete disappearance of the starting material spot confirms reaction completion[7].

  • Solvent Removal & Isolation:

    • Action: Remove the excess acetic anhydride under reduced pressure using a rotary evaporator[7].

    • Causality: Leaving the product in an acidic, aqueous-prone environment during cooling can lead to the hydrolysis of the moisture-sensitive benzoxazinone ring back into the open-chain intermediate[3]. Vacuum distillation isolates the crude solid safely.

  • Purification (Extraction & Recrystallization):

    • Action: Extract the solid residue with petroleum ether (40–60 °C fraction) and recrystallize the final product from absolute ethanol[7].

    • Causality: Petroleum ether effectively removes non-polar polymeric byproducts. Ethanol recrystallization exploits differential solubility to yield high-purity crystals[7].

    • Self-Validation (QA): Measure the melting point of the dried crystals. A sharp melting point of 80–82 °C confirms the structural integrity and purity of the 2-methyl-4H-3,1-benzoxazin-4-one[1][7].

Quantitative Data: Optimization of Reaction Conditions

A review of the literature reveals varying reaction conditions. The table below summarizes the quantitative data to aid in protocol optimization.

PrecursorReagent / SolventTemperature & TimeReported YieldReported Melting Point (°C)Reference
Anthranilic acidAcetic anhydrideReflux, 6 h95%171–173[6]
Anthranilic acidAcetic anhydrideReflux, 1 h78%120–121[5]
Anthranilic acidAcetic anhydride35–40 °C, 1 h79%80–82[7]

*Analytical Note: The standard, validated melting point for pure 2-methyl-4H-3,1-benzoxazin-4-one is 79–83 °C[1][2]. Elevated melting points reported in some literature (e.g., 171 °C or 120 °C) likely indicate the rapid, unisolated downstream conversion of the intermediate into a quinazolinone derivative, or the presence of co-crystallized polymeric impurities.

Applications in Medicinal Chemistry

The 2-methyl-4H-3,1-benzoxazin-4-one scaffold is a cornerstone in drug development, functioning through two primary modalities:

  • Direct Enzyme Inhibition: The benzoxazinone scaffold itself possesses intrinsic biological activity. It acts as a potent inhibitor of serine proteases (such as human leukocyte elastase)[4]. The mechanism relies on enzyme acylation, where the active site serine residue executes a nucleophilic attack on the highly reactive lactone carbon of the benzoxazinone ring, covalently modifying and deactivating the enzyme[4].

  • Precursor to Quinazolin-4(3H)-ones: The most prominent application of this compound is its use as a synthetic intermediate. By reacting 2-methyl-4H-3,1-benzoxazin-4-one with nitrogen nucleophiles (e.g., hydrazine hydrate), researchers synthesize 3-amino-2-methylquinazolin-4(3H)-one[6][7]. These quinazolinone motifs are renowned for their broad-spectrum pharmacological efficacy, acting as potent antibacterial (against Staphylococcus aureus and Escherichia coli), antifungal, and antimalarial agents[6][9].

Reactivity SM Anthranilic Acid + Acetic Anhydride Int N-Acetylanthranilic Acid (Intermediate) SM->Int Acetylation Target 2-methyl-4H-3,1-benzoxazin-4-one Int->Target Thermal Cyclodehydration (-H2O) Prod Quinazolin-4(3H)-ones (Bioactive Agents) Target->Prod Nucleophilic Attack (e.g., Hydrazine)

Caption: Synthetic workflow and downstream reactivity of the benzoxazinone scaffold.

References

Sources

Foundational

Stability and Hydrolytic Kinetics of 2-methyl-4H-3,1-benzoxazin-4-one

Technical Guide for Drug Development & Chemical Biology Executive Summary 2-methyl-4H-3,1-benzoxazin-4-one (often referred to as a benzoxazinone derivative) is a highly reactive heterocyclic electrophile.[1] In drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

2-methyl-4H-3,1-benzoxazin-4-one (often referred to as a benzoxazinone derivative) is a highly reactive heterocyclic electrophile.[1] In drug discovery, this core is frequently utilized as a mechanism-based inhibitor for serine proteases (e.g., human leukocyte elastase, chymotrypsin) due to its ability to acylate the active site serine.

However, this electrophilicity renders the compound inherently unstable in aqueous media . Upon exposure to water, it undergoes rapid ring-opening hydrolysis to form


-acetylanthranilic acid .[1] This guide details the hydrolytic instability, mechanistic pathways, and rigorous protocols for characterizing its half-life (

) during lead optimization.

Key Stability Metric: At physiological pH (7.[1]4) and ambient temperature (20–25°C), the half-life is typically < 50 minutes , necessitating anhydrous storage and specialized handling during biological assays.

Chemical Nature & Reactivity Profile

Electronic Structure

The 3,1-benzoxazin-4-one ring system functions electronically as a cyclic mixed anhydride of a carboxylic acid and a carbimidic acid.[1] The carbonyl carbon (C-4) and the imine carbon (C-2) are both electrophilic centers.[1]

  • C-4 Position: Highly susceptible to hard nucleophiles (e.g., OH⁻, Serine-OH) due to the leaving group ability of the ring oxygen.

  • C-2 Position: Susceptible to attack under acidic conditions or by softer nucleophiles.[1]

Hydrolysis Mechanism

The hydrolysis is pH-dependent and follows a pseudo-first-order kinetic profile in buffered aqueous solutions.[1]

  • Basic/Neutral Conditions (pH

    
     7):  Hydroxide ion (
    
    
    
    ) or water attacks the C-4 carbonyl , forming a tetrahedral intermediate.[1] The ring opens to yield
    
    
    -acetylanthranilic acid.[1] This pathway often exhibits general base catalysis (e.g., by phosphate or imidazole buffers).[2]
  • Acidic Conditions (pH < 4): Water attacks the C-2 position (imine carbon) following protonation, leading to ring opening.

Diagram 1: Hydrolytic Degradation Pathway The following diagram illustrates the dual-pathway mechanism leading to the thermodynamic product.

HydrolysisMechanism Benzoxazinone 2-methyl-4H-3,1-benzoxazin-4-one (Intact Heterocycle) Tetrahedral_C4 Tetrahedral Intermediate (Attack at C-4) Benzoxazinone->Tetrahedral_C4 pH > 7 (OH- attack) Tetrahedral_C2 Tetrahedral Intermediate (Attack at C-2) Benzoxazinone->Tetrahedral_C2 pH < 4 (H+ / H2O attack) Product N-acetylanthranilic acid (Hydrolysis Product) Tetrahedral_C4->Product Ring Opening Tetrahedral_C2->Product Ring Opening

Caption: Dual mechanistic pathway for the hydrolysis of 2-methyl-4H-3,1-benzoxazin-4-one. The C-4 attack is dominant at physiological pH.[1]

Stability Data & Kinetics

The hydrolysis follows the rate law:


[1]
Quantitative Stability Profile

The following data summarizes the stability across different conditions. Note that "Insoluble" in pure water requires the use of co-solvents (Dioxane, DMSO, or Methanol) for kinetic measurements.

ParameterConditionValue / Observation
Half-life (

)
pH 7.4, 20°C< 50 minutes (Rapid degradation)
Half-life (

)
pH 4.0 - 8.0Typically < 1 hour
Solubility Pure WaterInsoluble (Requires >30% organic co-solvent)
Primary Product All pH

-acetylanthranilic acid
Catalysis Buffer EffectsCatalyzed by Imidazole and Phosphate

Implication for Screening: Because the compound degrades within the timeframe of typical biochemical assays (1–2 hours), IC50 values derived without correcting for hydrolysis will be inaccurate.

Experimental Protocol: Determining Hydrolytic Stability

This protocol utilizes UV-Vis Spectroscopy to monitor the ring opening.[1] The transformation from the benzoxazinone ring to the anthranilate derivative results in a distinct spectral shift (typically a hypsochromic shift of the primary band).

Reagents & Setup
  • Stock Solvent: Anhydrous Acetonitrile (MeCN) or Dioxane.[1] Do not use methanol/ethanol for stock as alcoholysis can occur.[1]

  • Buffer: 50 mM Phosphate buffer (pH 7.4) with ionic strength adjusted to 0.1 M (KCl).

  • Detection: UV-Vis Spectrophotometer with thermostated cell holder (25°C).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 2-methyl-4H-3,1-benzoxazin-4-one in anhydrous MeCN to a concentration of 10 mM. Store on ice.

  • Reaction Initiation:

    • Pre-warm 2.97 mL of Buffer (containing 10-30% MeCN to ensure solubility) to 25°C in the cuvette.

    • Rapidly inject 30 µL of Stock solution (Final conc: 100 µM).

    • Mix by inversion (3x) immediately.

  • Data Acquisition:

    • Start scanning immediately (Time 0).[1]

    • Scan range: 200–400 nm.[1]

    • Interval: Every 2 minutes for 60 minutes.

  • Analysis:

    • Identify the isosbestic points (indicating clean conversion).

    • Plot

      
       vs. time at 
      
      
      
      of the reactant.[1]
    • Calculate

      
       from the slope (Slope = 
      
      
      
      ).[1]

Diagram 2: Kinetic Assay Workflow

ExperimentalWorkflow Stock 1. Prepare Stock (10mM in Anhydrous MeCN) Mix 3. Rapid Mixing (t = 0) Stock->Mix Buffer 2. Prepare Buffer System (pH 7.4 + 30% Dioxane) Buffer->Mix UV 4. UV-Vis Monitoring (Scan 200-400nm every 2 min) Mix->UV Inject & Invert Data 5. Calculate k_obs (Pseudo-first-order plot) UV->Data Extract Absorbance at Lambda_max

Caption: Workflow for determining hydrolytic rate constants (


) using UV-Vis spectroscopy.

Implications for Drug Development

Formulation & Storage[1]
  • Solid State: Stable if kept dry.[1] Must be stored in a desiccator at -20°C.[1]

  • Liquid Formulation: Avoid aqueous formulations. For parenteral delivery, use non-aqueous vehicles (e.g., PEG-400, DMSO) or formulate as a lyophilized powder for reconstitution immediately prior to use.[1]

Assay Interference

In High-Throughput Screening (HTS):

  • False Negatives: If the compound hydrolyzes before reaching the target, potency is underestimated.

  • False Positives: The hydrolysis product (

    
    -acetylanthranilic acid) is generally inactive against serine proteases but may interfere with fluorescence readouts if the assay uses fluorogenic substrates in the UV region.[1]
    
Prodrug Strategy

If the target is intracellular, the instability is a liability. However, if the target is a serine protease, the instability is often tied to the mechanism of action (acyl-enzyme intermediate formation). The rapid hydrolysis in bulk solvent suggests that local delivery or fast-binding kinetics are required for efficacy.

References

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Source: Journal of the Chemical Society B [1]

  • 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs.[1][3] Part II: Hydrolysis. Source: PubMed / Arch Pharm (Weinheim) [1][3]

  • 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Source: Canadian Journal of Chemistry [1]

  • Kinetics of hydrolysis of 2-methyl-3-(2'-hydroxybenzalamino)quinazolin-4(3H)-one. Source: Indian Journal of Chemical Technology

Sources

Exploratory

biological activity of 2-methyl-4H-3,1-benzoxazin-4-one derivatives

Technical Guide: Biological Activity & Therapeutic Potential of 2-Methyl-4H-3,1-Benzoxazin-4-one Derivatives Executive Summary The 2-methyl-4H-3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & Therapeutic Potential of 2-Methyl-4H-3,1-Benzoxazin-4-one Derivatives

Executive Summary

The 2-methyl-4H-3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry, functioning primarily as a "suicide inhibitor" of serine proteases. Structurally related to quinazolinones and coumarins, these heterocyclic anhydrides possess a unique reactivity profile: they are stable enough for isolation but sufficiently electrophilic to acylate the active site serine residues of proteolytic enzymes.

This guide details the biological activity of this scaffold, focusing on its potent inhibition of Human Leukocyte Elastase (HLE) and Cathepsin G , as well as its emerging antimicrobial properties.[1] It provides researchers with actionable SAR (Structure-Activity Relationship) insights, validated synthesis protocols, and specific inhibitory data.

Chemical Foundation & Reactivity

The 4H-3,1-benzoxazin-4-one core acts as a cyclic semi-acid anhydride . Its biological activity is dictated by the electrophilicity of the carbonyl carbon at position 4.

  • Nucleophilic Susceptibility: The ring is prone to opening by nucleophiles (amines, alcohols, thiols). In a biological context, the nucleophile is the hydroxyl group of a serine residue within an enzyme's active site.

  • Stability vs. Reactivity: Substituents at the C2 position modulate the stability of the ring. Electron-withdrawing groups at C2 increase the electrophilicity of C4, enhancing acylation rates (

    
    ), while steric bulk at C5 hinders the hydrolysis of the acyl-enzyme complex (
    
    
    
    ), leading to prolonged inhibition.
Figure 1: General Synthesis Workflow

Synthesis typically proceeds via the cyclodehydration of N-acylanthranilic acids.

SynthesisWorkflow Anthranilic Anthranilic Acid (Starting Material) Intermediate N-Acylanthranilic Acid (Intermediate) Anthranilic->Intermediate N-Acylation Acylating Acylating Agent (Ac2O or R-COCl) Acylating->Intermediate Cyclization Cyclodehydration (Reflux/Ac2O) Intermediate->Cyclization Product 2-Substituted-4H- 3,1-benzoxazin-4-one Cyclization->Product Ring Closure (-H2O)

Caption: Standard synthetic pathway converting anthranilic acid to the benzoxazinone core via N-acylation and subsequent cyclodehydration.

Mechanism of Action: Serine Protease Inhibition

The primary therapeutic value of 2-methyl-4H-3,1-benzoxazin-4-one derivatives lies in their ability to inhibit serine proteases such as Chymotrypsin , Human Leukocyte Elastase (HLE) , and Cathepsin G .

The "Suicide Inhibition" Mechanism:

  • Binding: The benzoxazinone binds to the enzyme's specificity pocket.

  • Acylation: The catalytic serine hydroxyl attacks the C4 carbonyl, opening the oxazinone ring.

  • Tethering: The enzyme becomes covalently acylated (ester linkage). The resulting 2-acylaminobenzoate moiety remains tethered to the active site.

  • Deacylation Blockade: If the inhibitor has bulky substituents (e.g., at C5), water cannot easily approach the ester bond to hydrolyze it. The enzyme remains permanently or transiently inactivated.

Figure 2: Mechanism of Serine Protease Inactivation

Visualizing the formation of the stable acyl-enzyme complex.

Mechanism Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor Benzoxazinone Inhibitor (Electrophilic C4) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened, Inactive) Transition->AcylEnzyme Ring Opening Deacylation Deacylation (Hydrolysis by H2O) AcylEnzyme->Deacylation Slow Step (k_off) Deacylation->Enzyme Enzyme Regeneration

Caption: Step-wise mechanism showing the critical 'suicide' acylation step that inactivates the protease.

Therapeutic Applications & Data

A. Protease Inhibition Data

Derivatives of the 2-methyl core (often extending the alkyl chain or swapping for aryl groups) show nanomolar potency against degradative enzymes involved in inflammation (COPD, Emphysema).

Compound DerivativeTarget EnzymePotency (IC50 / Ki)Mechanism NoteRef
2-ethoxy-5-ethyl- Human Leukocyte Elastase (HLE)Ki = 42 pM 5-ethyl sterically hinders deacylation.[1]
2-(3-pyridinyl)- Cathepsin GIC50 = 0.84 µM High selectivity over thrombin/Factor XIa.[2]
2-(1-naphthyl)-

-Chymotrypsin
IC50 = 5.42 µM Bulky aryl group at C2 improves binding.[3]
2-methyl- (Parent)ChymotrypsinModerateBaseline activity; rapid deacylation observed.[3]
B. Antimicrobial Activity

While less potent than their protease inhibition, these derivatives exhibit bactericidal activity by interfering with cell wall synthesis or metabolic enzymes.

  • Spectrum: Active against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. subtilis).[2]

  • Key Derivative: 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one showed significant activity against Shigella flexneri and Salmonella typhi.[2][3]

Structure-Activity Relationship (SAR)

Optimization of the 2-methyl-4H-3,1-benzoxazin-4-one scaffold requires balancing acylation speed with acyl-enzyme stability.

Figure 3: SAR Decision Tree

Guide for optimizing derivatives for HLE/Protease inhibition.

SAR Core 4H-3,1-Benzoxazin-4-one Core Pos2 Position 2 (R2) Modulates Reactivity Core->Pos2 Pos5 Position 5 (R5) Modulates Stability Core->Pos5 Pos67 Positions 6,7 (R6, R7) Modulates Solubility Core->Pos67 Pos2_Action1 Electron Withdrawing (e.g., CF3, Pyridyl) Pos2->Pos2_Action1 Pos2_Action2 Small Alkyl/Alkoxy (e.g., OEt, Me) Pos2->Pos2_Action2 Pos5_Action Steric Bulk (e.g., Ethyl, Isopropyl) Pos5->Pos5_Action Pos2_Result1 Increases Acylation Rate (Lower Ki) Pos2_Action1->Pos2_Result1 Pos2_Result2 Balanced Stability Pos2_Action2->Pos2_Result2 Pos5_Result Prevents Deacylation (Longer Duration) Pos5_Action->Pos5_Result

Caption: Strategic modification points on the benzoxazinone ring to enhance inhibitory potency.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Standard cyclization method.

  • Reagents: Anthranilic acid (10 mmol), Acetic anhydride (30 mmol).

  • Procedure:

    • Mix anthranilic acid and acetic anhydride in a round-bottom flask.

    • Reflux the mixture for 1 hour. (Monitor via TLC; solvent system Hexane:EtOAc).

    • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

    • Work-up: Wash the solid residue with cold petroleum ether to remove traces of acid.

    • Purification: Recrystallize from ethanol or benzene.

    • Yield: Typically 70-80%; Product appears as pale yellow crystals (m.p. ~80-82°C).

Protocol B: Spectrophotometric Enzyme Inhibition Assay (HLE)

Method to determine IC50/Ki.

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate for Elastase).

  • Procedure:

    • Incubate Human Leukocyte Elastase (20 nM) with varying concentrations of the benzoxazinone derivative (0.1 nM to 10 µM) in buffer for 30 minutes at 25°C.

    • Add substrate (100 µM final concentration).

    • Measurement: Monitor the release of p-nitroaniline continuously at 405 nm for 10 minutes.

    • Analysis: Calculate residual enzyme activity (

      
      ) and plot against inhibitor concentration to determine IC50. For 
      
      
      
      determination, use Dixon plots at multiple substrate concentrations.

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Letters in Drug Design & Discovery. [Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Asian Journal of Chemistry. [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications. [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Characterization &amp; Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Executive Summary In the landscape of heterocyclic drug development, 2-methyl-4H-3,1-benzoxazin-4-one (also known as acetylanthranil) serves as a critical electrophilic pharmacophore. It functions primarily as a potent i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug development, 2-methyl-4H-3,1-benzoxazin-4-one (also known as acetylanthranil) serves as a critical electrophilic pharmacophore. It functions primarily as a potent inhibitor of serine proteases, specifically human leukocyte elastase (HLE) , and acts as a versatile "activated ester" intermediate for synthesizing bioactive quinazolinones.

Precise physical characterization of this compound is non-negotiable. Due to its susceptibility to hydrolysis, the melting point (MP) serves not just as an identity check, but as a sensitive stability indicator. This guide provides the authoritative literature values, a self-validating synthesis protocol, and the mechanistic logic required to ensure high-purity isolation.

Physicochemical Profile

The following data aggregates primary literature sources and validated vendor specifications. Variations in the melting point often indicate the presence of the hydrolyzed precursor, N-acetylanthranilic acid.

Table 1: Core Physical Properties[1][2]
PropertyValue / RangeContext
CAS Registry Number 525-76-8Unique Identifier
Literature Melting Point 79 – 82 °C Primary purity indicator [1][2]
Appearance White to off-white crystalline solidVisual inspection
Molecular Weight 161.16 g/mol Stoichiometric calculation
Solubility Soluble in DMF, DMSO, CHCl₃; Insoluble in WaterHydrolytically unstable in aqueous media
Density ~1.25 g/cm³Predicted value

Critical Note: A melting point observed below 78°C typically indicates ring-opening hydrolysis due to moisture exposure. The compound must be stored under inert gas (Nitrogen/Argon) at 2–8°C.[1]

Synthetic Pathway & Mechanism[6]

The synthesis of 2-methyl-4H-3,1-benzoxazin-4-one is a classic cyclodehydration reaction. It involves the treatment of anthranilic acid with acetic anhydride .[2][3][4] The acetic anhydride serves a dual role: it first acetylates the amine to form N-acetylanthranilic acid and subsequently acts as a dehydrating agent to close the oxazine ring.

Mechanistic Workflow

The reaction proceeds through a nucleophilic attack of the amide oxygen onto the carboxylic carbonyl, followed by the elimination of acetic acid.

SynthesisPathway Anthranilic Anthranilic Acid (Starting Material) Intermediate N-Acetylanthranilic Acid (Transient Intermediate) Anthranilic->Intermediate Acetylation (Reflux) Ac2O Acetic Anhydride (Reagent/Solvent) Ac2O->Intermediate Cyclization Cyclodehydration (- AcOH) Intermediate->Cyclization Ring Closure Product 2-Methyl-4H-3,1-benzoxazin-4-one (Target) Cyclization->Product

Figure 1: Synthetic pathway converting anthranilic acid to the benzoxazinone target via acetylation and cyclodehydration.[5][6][7]

Experimental Protocols

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Based on optimized protocols from ChemicalBook and BenchChem databases [4][5].

Reagents:

  • Anthranilic acid (2-aminobenzoic acid): 1.37 g (10 mmol)

  • Acetic anhydride: 15 mL (Excess)

Procedure:

  • Setup: Place 1.37 g of anthranilic acid into a 50 mL round-bottom flask (RBF).

  • Addition: Add 15 mL of acetic anhydride. Add porcelain chips or a magnetic stir bar.

  • Reaction: Attach a reflux condenser with a calcium chloride drying tube (crucial to prevent hydrolysis). Reflux the mixture gently at 140°C (oil bath temperature) for 60 minutes .

    • Checkpoint: The solution should become clear.

  • Work-up: Remove excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Extraction: To the solid residue, add petroleum ether (40–60°C fraction).[2] Triturate to extract the benzoxazinone.

  • Purification: Decant the petroleum ether and cool to induce crystallization. If necessary, recrystallize from dry ethanol or a mixture of ethyl acetate/hexane (1:1).

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅.

Yield: Typically 75–80%.

Melting Point Determination Protocol

To ensure the reported value (79–82°C) is accurate, follow this validation logic.

MP_Validation Start Start: Dry Sample (Vacuum Desiccator) Capillary Load Capillary (Compact to 2-3mm) Start->Capillary HeatFast Ramp 10°C/min to 70°C Capillary->HeatFast HeatSlow Ramp 1°C/min Target: 79-82°C HeatFast->HeatSlow Observe Observe Phase Transition HeatSlow->Observe ResultHigh Range: 79-82°C PASS: Pure Product Observe->ResultHigh Sharp Melt ResultLow Range: <75°C FAIL: Hydrolysis Detected Observe->ResultLow Depressed MP ResultBroad Broad Range (>2°C) FAIL: Wet/Impure Observe->ResultBroad Slushy Melt

Figure 2: Logic flow for melting point validation. Deviations indicate hydrolysis to N-acetylanthranilic acid.

Pharmacological Relevance[3][7][10]

Drug Development Applications

For researchers in medicinal chemistry, this compound is more than a synthetic intermediate. It is a mechanism-based inhibitor .

  • Serine Protease Inhibition: The benzoxazinone ring acts as a suicide substrate for Human Leukocyte Elastase (HLE). The enzyme attacks the carbonyl at position 4, opening the ring and forming a stable acyl-enzyme complex that inactivates the protease [3].

  • Quinazolinone Precursor: It reacts with amines (e.g., hydrazine, primary amines) to form 2,3-disubstituted quinazolin-4(3H)-ones, a scaffold found in antimicrobial, anticonvulsant, and anti-inflammatory drugs [4].

References

  • Sigma-Aldrich. 2-Methyl-4H-3,1-benzoxazin-4-one Product Specification. Retrieved from

  • ChemicalBook. 2-Methyl-4H-3,1-benzoxazin-4-one Properties and Safety. Retrieved from

  • Journal of Medicinal Chemistry. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Retrieved from

  • BenchChem. Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones. Retrieved from

  • ResearchGate. Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid: An Application and Protocol Guide

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methyl-4H-3,1-benzoxazin-4-one, a pivotal intermediate in the development of pharmaceuticals, particularly quinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methyl-4H-3,1-benzoxazin-4-one, a pivotal intermediate in the development of pharmaceuticals, particularly quinazolinone-based compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but also a deeper understanding of the reaction mechanism and practical considerations for a successful and safe synthesis.

Introduction and Significance

2-Methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Notably, it is a key precursor to 2-methyl-3-substituted-quinazolin-4(3H)-ones, a class of compounds known for their diverse therapeutic activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The accessibility of the starting material, anthranilic acid, and the relative simplicity of the synthesis make this a fundamental and important transformation in organic and medicinal chemistry.

This guide will detail the widely employed and efficient synthesis of 2-methyl-4H-3,1-benzoxazin-4-one via the reaction of anthranilic acid with acetic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and outline the necessary procedures for purification and characterization of the final product.

The Underlying Chemistry: Mechanism of Formation

The synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride is a two-step process that occurs in a single pot. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds as follows:

  • N-Acetylation of Anthranilic Acid: The first step is the acetylation of the amino group of anthranilic acid by acetic anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form N-acetylanthranilic acid and an acetate ion as a leaving group.[3]

  • Intramolecular Cyclization and Dehydration: The newly formed N-acetylanthranilic acid then undergoes an intramolecular cyclization. The carboxylic acid group, in the presence of excess acetic anhydride which acts as a dehydrating agent, is activated. The oxygen of the N-acetyl group then attacks the activated carbonyl carbon of the carboxylic acid, leading to the formation of a cyclic intermediate. Subsequent elimination of a molecule of water results in the formation of the stable aromatic 2-methyl-4H-3,1-benzoxazin-4-one ring system.[4]

Reaction Pathway

Reaction_Mechanism cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization & Dehydration Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid (Intermediate) Anthranilic_Acid->N_Acetylanthranilic_Acid + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Cyclic_Intermediate Cyclic Intermediate N_Acetylanthranilic_Acid->Cyclic_Intermediate Intramolecular Cyclization Product 2-Methyl-4H-3,1-benzoxazin-4-one Cyclic_Intermediate->Product - H₂O (Dehydration) Water H₂O Synthesis_Workflow Start Start Setup 1. Reaction Setup: Anthranilic Acid + Acetic Anhydride Start->Setup Reflux 2. Reflux (1-3 hours) Setup->Reflux Cooling 3. Cooling & Crystallization Reflux->Cooling Isolation 4. Isolation of Crude Product (Filtration or Rotovap) Cooling->Isolation Purification 5. Purification (Recrystallization from Ethanol) Isolation->Purification Drying 6. Drying Purification->Drying Characterization 7. Characterization (MP, IR, NMR) Drying->Characterization End End Characterization->End

Sources

Application

cyclization of N-acetylanthranilic acid with acetic anhydride protocol

Application Note: Dehydrative Cyclization of N-Acetylanthranilic Acid to 2-Methyl-4H-3,1-benzoxazin-4-one Target Audience: Synthetic chemists, researchers, and drug development professionals. Focus: Mechanistic causality...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dehydrative Cyclization of N-Acetylanthranilic Acid to 2-Methyl-4H-3,1-benzoxazin-4-one

Target Audience: Synthetic chemists, researchers, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and self-validating analytical metrics.

Scientific Context & Causal Logic

The synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (commonly known as acetanthranil) via the dehydrative cyclization of N-acetylanthranilic acid is a foundational transformation in heterocyclic chemistry. This benzoxazinone core is a highly reactive electrophilic intermediate, serving as the primary building block for synthesizing 4(3H)-quinazolinone derivatives, including antimalarial agents, anticonvulsants, and classic sedatives such as methaqualone and mecloqualone[1].

In this protocol, acetic anhydride serves a dual purpose: it acts as the bulk solvent and as a potent dehydrating agent[2]. Rather than merely absorbing water, acetic anhydride actively participates in the reaction by chemically activating the carboxylic acid moiety, thereby lowering the activation energy required for ring closure[3].

Mechanistic Pathway: The "Activation-Attack" Paradigm

To achieve high yields, it is critical to understand the causality behind the molecular transformation. A standard carboxylic acid is a poor electrophile. Heating N-acetylanthranilic acid in the presence of acetic anhydride forces the formation of a mixed anhydride intermediate .

  • Activation: The carboxylic acid group of N-acetylanthranilic acid reacts with acetic anhydride, expelling acetic acid and forming a highly electrophilic mixed anhydride.

  • Cyclization: The adjacent amide oxygen—acting as an internal nucleophile—attacks the activated carbonyl carbon of the mixed anhydride.

  • Elimination: The tetrahedral transition state collapses, expelling an acetate leaving group and a proton, yielding the stable 6-membered 3,1-benzoxazin-4-one ring[3].

Mechanism A N-Acetylanthranilic Acid (Stable Precursor) B Mixed Anhydride Intermediate A->B + Acetic Anhydride - Acetic Acid C Tetrahedral Transition State B->C Intramolecular Attack (Amide O) D 2-Methyl-4H-3,1-benzoxazin-4-one (Acetanthranil) C->D Elimination (- Acetate, - H+)

Mechanistic pathway of N-acetylanthranilic acid cyclization via a mixed anhydride intermediate.

Standardized Experimental Protocol

This methodology is designed as a self-validating system . Every step includes a physical rationale to ensure reproducibility and prevent downstream contamination.

Reagents & Equipment:

  • N-Acetylanthranilic acid (10.0 g, 0.056 mol)

  • Acetic anhydride (25.0 mL, 0.264 mol) - Must be anhydrous.

  • Anhydrous petroleum ether (or hexanes)

  • 100 mL Round-bottom flask equipped with a reflux condenser and drying tube.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 10.0 g of N-acetylanthranilic acid in 25.0 mL of acetic anhydride within the round-bottom flask. Rationale: The ~4.7x molar excess of acetic anhydride ensures complete conversion to the mixed anhydride and maintains a fluid reaction medium[2].

  • Thermal Activation (Reflux): Heat the mixture to a gentle reflux (130–140 °C) for exactly 1 hour. Rationale: Elevated thermal energy is strictly required to overcome the activation barrier of the intramolecular nucleophilic attack. The solid will completely dissolve as the mixed anhydride forms[2].

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath. Rationale: Acetanthranil has significantly lower solubility in the cooled acetic acid/anhydride mixture, promoting crystallization.

  • Trituration & Washing: Filter the resulting precipitate and wash the solid mass extensively with cold, anhydrous petroleum ether. Rationale: Acetic anhydride is a high-boiling liquid (139 °C). Washing with a volatile, non-polar solvent strips away residual acetic anhydride and acetic acid without dissolving the target product[2]. Critical Warning: Failure to remove excess acetic anhydride will ruin downstream quinazolinone syntheses by prematurely acetylating the primary amine reagents[4].

  • Isolation: Dry the solid mass in vacuo. The product can generally be used for subsequent reactions without further purification[2].

Workflow Step1 Step 1: Reagent Mixing 10 g N-Acetylanthranilic Acid + 25 mL Acetic Anhydride Step2 Step 2: Reflux Heat at 130-140 °C for 1 hour under inert atmosphere Step1->Step2 Step3 Step 3: Precipitation Cool to room temperature then transfer to ice bath Step2->Step3 Step4 Step 4: Trituration Wash solid residue with anhydrous petroleum ether Step3->Step4 Step5 Step 5: Isolation Filter and dry in vacuo (Yield: 88-92%) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of acetanthranil.

Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why a 1-hour reflux is the industry standard.

Reflux Time (h)Temperature (°C)Molar Ratio (Substrate:Reagent)Yield (%)Quality / Observation
0.5130 - 1401 : 4.7~65Incomplete conversion; TLC shows polar starting material.
1.0 130 - 140 1 : 4.7 88 - 92 Optimal conversion; high-purity crystalline solid.
2.0130 - 1401 : 4.7~85Complete conversion; slight thermal discoloration of product.
1.080 - 901 : 4.7< 40Insufficient thermal energy limits mixed anhydride cyclization.

Analytical Validation (Self-Validating Metrics)

To ensure the trustworthiness of the synthesis, verify the product against these distinct analytical checkpoints:

  • Melting Point Shift (Primary Indicator): N-acetylanthranilic acid melts at approximately 185 °C . Upon successful cyclization, the melting point of the isolated 2-methyl-4H-3,1-benzoxazin-4-one drops drastically to 80–82 °C [4]. This massive physical shift acts as an immediate, definitive proof of successful dehydration.

  • FT-IR Spectroscopy: Look for the disappearance of the broad -OH / -NH stretching bands (3300–2500 cm⁻¹). The product will exhibit a strong, sharp lactone-like C=O stretch at ~1760 cm⁻¹ and a C=N stretch at ~1640 cm⁻¹ [2].

  • Thin-Layer Chromatography (TLC): Using a Hexane:Ethyl Acetate (7:3) system, the product will elute significantly higher (higher Rf) than the highly polar, hydrogen-bonding starting material[3].

References

  • Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)
  • Synthesis and In Vivo Antimalarial Investigation of Some New 3-Aryl, 2- Substituted 4 (3H)
  • US5283247A - Anticonvulsant substituted quinazolones Source: Google Patents URL
  • Source: United Nations Office on Drugs and Crime (UNODC)

Sources

Method

Introduction: The Strategic Value of 2-Methyl-4H-3,1-benzoxazin-4-one in Quinazolinone Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-methyl-4H-3,1-benzoxazin-4-one as a versatile intermediate for the synthesis of quinazolinone derivatives. The q...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-methyl-4H-3,1-benzoxazin-4-one as a versatile intermediate for the synthesis of quinazolinone derivatives.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The efficient construction of this privileged heterocycle is therefore a critical task for drug discovery and development. Among the various synthetic strategies, the use of 2-methyl-4H-3,1-benzoxazin-4-one stands out as a particularly robust and versatile approach.

This benzoxazinone is not merely a starting material; it is a pre-activated and strategically designed intermediate. Synthesized readily from inexpensive anthranilic acid, it serves as a stable, crystalline solid that contains the essential N-acetylanthraniloyl framework.[4][5] Its true utility lies in the electrophilic nature of its lactone carbonyl, which is primed for nucleophilic attack. This reactivity allows for a modular and highly efficient two-step conceptual pathway to diverse quinazolinones: synthesis of the benzoxazinone intermediate, followed by its reaction with a wide array of nitrogen nucleophiles to form the target quinazolinone ring system.[2][5]

This guide provides a Senior Application Scientist's perspective on leveraging this powerful intermediate, moving beyond simple procedural lists to explain the underlying chemical logic, provide field-tested protocols, and offer insights into process optimization and troubleshooting.

Section 1: The Intermediate: Synthesis and Properties

The journey begins with the preparation of the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. The most common and efficient method involves the cyclizing acylation of anthranilic acid with acetic anhydride.[1][5]

Causality of the Synthesis: The reaction proceeds via two key steps. First, the amino group of anthranilic acid is acetylated by acetic anhydride. The resulting N-acetylanthranilic acid then undergoes an intramolecular cyclization, driven by the dehydrating action of excess acetic anhydride, to form the stable six-membered benzoxazinone ring.[1] This one-pot procedure is highly reliable and typically results in a high yield of the desired product.

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Petroleum ether (40-60 °C)

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL) with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add anthranilic acid (0.01 mol, 1.37 g) and an excess of acetic anhydride (15 mL).[4]

  • Reflux: Heat the mixture under reflux at approximately 135-140 °C for 1 hour.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (1:1) solvent system.[4]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool slightly. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.[5] This will leave a solid or semi-solid residue.

  • Isolation: To the residue, add petroleum ether (40-60 °C) and triturate the solid. This step is crucial for removing any remaining organic-soluble impurities and inducing crystallization.[4]

  • Filtration and Purification: Filter the resulting crystalline solid and wash it with a small amount of cold petroleum ether. For higher purity, the crude 2-methyl-4H-3,1-benzoxazin-4-one can be recrystallized from ethanol to yield off-white to light yellow crystals.[4][6]

  • Drying: Dry the purified crystals in a vacuum oven. The expected melting point is 80-82 °C, with a typical yield of around 79%.[4]

Section 2: The Core Transformation: Mechanism of Quinazolinone Formation

The conversion of 2-methyl-4H-3,1-benzoxazin-4-one to a quinazolinone is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization/dehydration.

Mechanistic Pillars:

  • Nucleophilic Attack: A nitrogen nucleophile (e.g., a primary amine, hydrazine, hydroxylamine) attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring.[5]

  • Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond, opening the heterocyclic ring to form an N-substituted-2-acetylaminobenzamide intermediate.

  • Intramolecular Cyclization: The newly introduced nitrogen atom's lone pair then attacks the acetyl carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

This mechanism is highly efficient and the final dehydration step drives the reaction to completion.

Quinazolinone Formation Mechanism Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate Ring-Opened Intermediate (N-substituted-2-acetylaminobenzamide) Benzoxazinone->Intermediate 1. Nucleophilic Attack & Ring Opening Amine Nitrogen Nucleophile (R-NH₂) Amine->Intermediate Quinazolinone 2-Methyl-3-R-quinazolin-4(3H)-one Intermediate->Quinazolinone 2. Intramolecular Cyclization Water H₂O Quinazolinone->Water 3. Dehydration

Caption: General mechanism for the conversion of 2-methyl-4H-3,1-benzoxazin-4-one to quinazolinones.

Section 3: Application Protocols

The modularity of this synthetic route allows for the creation of a vast library of quinazolinone derivatives by simply varying the nitrogen nucleophile. Below are two representative protocols.

Experimental Workflow Overview

Experimental Workflow start Start: 2-Methyl-4H-3,1-benzoxazin-4-one react React with selected Nitrogen Nucleophile (e.g., R-NH₂) in suitable solvent start->react monitor Monitor Reaction via TLC react->monitor workup Reaction Work-up (e.g., Cooling, Precipitation, Filtration) monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, IR, MS, m.p.) purify->characterize end Final Product: Pure Quinazolinone Derivative characterize->end

Caption: Standard experimental workflow for quinazolinone synthesis from the benzoxazinone intermediate.

Protocol 2: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one

This protocol demonstrates the synthesis of a simple, N-alkylated quinazolinone.

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt with a base)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol) in a suitable solvent like ethanol (30 mL) in a round-bottom flask.

  • Nucleophile Addition: Add an equimolar amount of methylamine (10 mmol) to the solution. If using methylamine hydrochloride, add one equivalent of a non-nucleophilic base like triethylamine.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting benzoxazinone spot disappears.[7]

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. If necessary, recrystallize from ethanol to obtain pure 2,3-dimethylquinazolin-4(3H)-one.

Protocol 3: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

This protocol uses hydrazine, a common nucleophile for introducing an amino group at the N-3 position, which is a key handle for further derivatization.

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol) in ethanol (40 mL).

  • Nucleophile Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux for 2-3 hours.[2] Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. The product, 3-amino-2-methylquinazolin-4(3H)-one, will typically precipitate as a white solid.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. The product is often of high purity directly from the reaction, but can be recrystallized from ethanol if needed.

Section 4: Data Summary and Characterization

The success of the synthesis is confirmed through standard analytical techniques. The table below summarizes representative data for quinazolinones synthesized from 2-methyl-4H-3,1-benzoxazin-4-one, as reported in the literature.

Target Quinazolinone DerivativeNitrogen NucleophileReaction ConditionsYield (%)M.P. (°C)Reference
2,3-Dimethylquinazolin-4(3H)-oneMethyl amineEthanol, RefluxN/AN/A[7]
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one2-AminothiophenolEthanol, RefluxN/AN/A[7]
1-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ureaSemicarbazideEthanol, RefluxN/AN/A[7]
3-(2'-Aminophenyl)-2-methyl-quinazolin-4-one2-AminoanilineAcetic Acid, RefluxN/AN/A[3]

Key Characterization Signatures:

  • IR Spectroscopy: Look for the appearance of the characteristic quinazolinone carbonyl (C=O) stretch around 1680 cm⁻¹ and the disappearance of the benzoxazinone lactone carbonyl stretch (~1760 cm⁻¹).

  • ¹H NMR Spectroscopy: The aromatic protons of the quinazolinone core typically appear between 7.0 and 8.5 ppm. The 2-methyl group gives a characteristic singlet around 2.2-2.6 ppm. Protons from the N-3 substituent will also be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target quinazolinone provides definitive confirmation of its identity.

Section 5: Troubleshooting and Field Insights

As a Senior Application Scientist, I've observed several common challenges and developed strategies to overcome them:

  • Low Yields:

    • Cause: Incomplete reaction or side reactions. Less reactive amines may require longer reaction times, higher temperatures, or the use of a catalyst (e.g., a Lewis acid or performing the reaction in a deep eutectic solvent).[5]

    • Solution: Ensure the benzoxazinone intermediate is pure and dry. Water can hydrolyze the starting material. For sluggish reactions, consider switching from ethanol to a higher-boiling solvent like glacial acetic acid or toluene.[3]

  • Difficulty in Product Isolation:

    • Cause: The product may be highly soluble in the reaction solvent.

    • Solution: After cooling, if no precipitate forms, concentrate the reaction mixture using a rotary evaporator. If the product is still soluble, perform an extraction. Dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Formation of N-acetylanthranilamide Side Product:

    • Cause: The ring-opened intermediate fails to cyclize. This can happen if the reaction is not heated sufficiently or for long enough, especially with sterically hindered amines.

    • Solution: Increase the reflux time and/or temperature. The use of a dehydrating agent or a catalytic amount of acid can facilitate the final cyclization step.

Conclusion

2-Methyl-4H-3,1-benzoxazin-4-one is a highly effective and strategically valuable intermediate for the synthesis of diverse 2-methyl-3-substituted-quinazolin-4(3H)-ones. Its straightforward preparation and predictable reactivity with a wide range of nitrogen nucleophiles make it an indispensable tool for medicinal chemists and drug development professionals. By understanding the underlying reaction mechanism and optimizing the protocols, researchers can efficiently generate libraries of novel quinazolinone derivatives for biological screening and lead optimization.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. (2020). Egyptian Journal of Plant Protection Research Institute.
  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Afinidad.
  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][8][9]oxazin‐4‐one under Microwave Irradiation Conditions. (2025). ResearchGate. Available at:

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (N/A). PubMed Central (PMC).
  • 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8. (2026). ChemicalBook.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2026). ResearchGate.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. (N/A). SciSpace.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (N/A). Hindawi.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
  • Synthesis and Characterization of Benzoxazinone Derivatives. (N/A). ProQuest.

Sources

Application

reaction of 2-methyl-4H-3,1-benzoxazin-4-one with primary amines

Application Note: Strategic Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via 2-Methyl-4H-3,1-benzoxazin-4-one Executive Summary This guide details the reaction of 2-methyl-4H-3,1-benzoxazin-4-one (acetanthranil)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via 2-Methyl-4H-3,1-benzoxazin-4-one

Executive Summary

This guide details the reaction of 2-methyl-4H-3,1-benzoxazin-4-one (acetanthranil) with primary amines. This transformation is the cornerstone for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry known for EGFR inhibition, anticonvulsant, and antimicrobial properties.

Unlike standard textbook descriptions, this note addresses the critical "fork in the road" between forming the thermodynamically stable quinazolinone and the kinetically favored open-ring N-acyl anthranilamide. We provide validated protocols for thermal and microwave-assisted synthesis, ensuring high throughput and purity for library generation.

Mechanistic Insight & Reaction Logic

The reaction is a nucleophilic substitution followed by a condensation-dehydration sequence. The 2-methyl-4H-3,1-benzoxazin-4-one core acts as a "masked" electrophile.

The Pathway:

  • Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon (C-4) of the benzoxazinone.

  • Ring Opening: The oxazinone ring cleaves, forming an N-acetylanthranilamide intermediate (open chain).

  • Cyclodehydration: Under thermal or acidic forcing conditions, the amide nitrogen attacks the acetyl carbonyl, ejecting water to close the pyrimidine ring, yielding the quinazolinone.

Critical Control Point: In protic solvents (EtOH) without acid catalysis, the reaction often stalls at the open-ring bis-amide. To ensure cyclization, Glacial Acetic Acid (AcOH) or Microwave Irradiation is recommended.

Figure 1: Mechanistic Pathway

ReactionMechanism Reactants 2-Methyl-benzoxazinone + Primary Amine (R-NH2) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (C-4) OpenRing Open-Ring Intermediate (N-Acetylanthranilamide) Transition->OpenRing Ring Opening Product 2-Methyl-3-substituted- quinazolin-4(3H)-one OpenRing->Product Cyclodehydration (-H2O) Byproduct H2O OpenRing->Byproduct

Caption: Transformation of benzoxazinone to quinazolinone via the critical anthranilamide intermediate.

Critical Parameters & Solvent Selection

The choice of solvent dictates the product distribution.

ParameterCondition A: EthanolCondition B: Glacial Acetic AcidCondition C: Microwave (Neat/Pyridine)
Primary Outcome Open-ring Amide (often)Cyclized QuinazolinoneCyclized Quinazolinone
Reaction Time 4–12 Hours2–5 Hours5–15 Minutes
Purification RecrystallizationPour into water -> FilterWash with solvent
Use Case Intermediate isolationBulk SynthesisHigh-Throughput Library

Experimental Protocols

Protocol A: Standard Thermal Cyclization (High Purity)

Best for: Large-scale synthesis (>1g) and substrates sensitive to microwave pressure.

Reagents:

  • 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Primary Amine (1.1 eq)

  • Glacial Acetic Acid (Solvent, 0.5 M concentration)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4H-3,1-benzoxazin-4-one in glacial acetic acid.

  • Addition: Add the primary amine dropwise at room temperature. Note: Exotherm is possible.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • QC Check: Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). The benzoxazinone spot (

      
      ) should disappear.
      
  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice/water (10x reaction volume) with vigorous stirring.

  • Isolation: The quinazolinone typically precipitates as a solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for: Library generation, sterically hindered amines (e.g., 2,6-disubstituted anilines).

Reagents:

  • 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Primary Amine (1.2 eq)

  • Pyridine (Catalytic drops) or Neat (Solvent-free)

Procedure:

  • Mix: Intimately mix the benzoxazinone and amine in a microwave-safe vial. If solids, grind them together in a mortar before transfer. Add 2–3 drops of pyridine or DMF as an energy transfer agent.

  • Irradiate: Seal the vial. Set Microwave Reactor (e.g., Biotage/CEM) to:

    • Temp:

      
      
      
    • Power: Dynamic (Max 200W)

    • Time: 10–15 minutes

  • Workup: Cool to RT. Add cold ethanol (

    
    ) and sonicate to break up the solid cake.
    
  • Filter: Collect the solid product.

Figure 2: Workflow Logic

Workflow cluster_Thermal Method A: Thermal cluster_MW Method B: Microwave Start Start: Benzoxazinone + Amine Choice Select Method Start->Choice StepA1 Reflux in AcOH (3-5 Hours) Choice->StepA1 Scale > 1g StepB1 Irradiate 140°C (10-15 Mins) Choice->StepB1 Library / Rapid StepA2 Pour into Crushed Ice StepA1->StepA2 Validation QC: NMR / LCMS Check for Ring Closure StepA2->Validation StepB2 Triturate with EtOH StepB1->StepB2 StepB2->Validation

Caption: Decision tree for selecting thermal vs. microwave synthesis protocols.

Troubleshooting & Validation (QC)

Problem: Product is isolated as the open-ring N-acetylanthranilamide.

  • Cause: Insufficient heat or lack of dehydrating agent.

  • Fix: Reflux the intermediate in Acetic Anhydride (

    
    ) for 1 hour. This forces the dehydration.
    

Self-Validating NMR Markers:

  • Reactant Disappearance: 2-methyl-benzoxazinone shows a characteristic methyl singlet at

    
    .
    
  • Product Appearance: The 2-methyl group in the quinazolinone usually shifts slightly upfield or downfield depending on the N-3 substituent, but the key is the appearance of the N-substituent signals (e.g., aromatic protons of the new amine) and the absence of broad NH/OH peaks associated with the open intermediate (unless using

    
    -DMSO where amide NH is visible).
    
  • IR Spectroscopy: Look for the disappearance of the benzoxazinone carbonyl doublet (1760

    
    ) and appearance of the quinazolinone amide carbonyl (
    
    
    
    ).

References

  • Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Mini-Reviews in Medicinal Chemistry. (2011). A concise review of synthetic routes including benzoxazinone precursors.

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. (2021). Details the microwave protocols and green chemistry advantages.

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Acta Pharmaceutica. (2006). Validates the acetic anhydride/acetic acid pathways for ring closure.

  • Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones... under Microwave. Journal of Heterocyclic Chemistry. Comparison of thermal vs. microwave yields.

Method

Application Note: Kinetic Characterization of Human Leukocyte Elastase (HLE) Inhibition by Benzoxazinones

Introduction & Mechanistic Overview Human Leukocyte Elastase (HLE), also known as Human Neutrophil Elastase (HNE), is a highly destructive serine protease released by neutrophils during inflammatory responses. The dysreg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Human Leukocyte Elastase (HLE), also known as Human Neutrophil Elastase (HNE), is a highly destructive serine protease released by neutrophils during inflammatory responses. The dysregulation of HLE is a principal pathogenic driver in connective tissue disorders, including pulmonary emphysema, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS)[1][2].

Benzoxazinones and their derivatives (such as 4H-3,1-benzoxazin-4-ones) have emerged as highly potent, competitive, and slow-binding inhibitors of HLE[3][4]. As a Senior Application Scientist, it is critical to understand that assaying these compounds requires a departure from standard Michaelis-Menten assumptions. Benzoxazinones function as "alternate substrate" inhibitors. The active site serine (Ser195) of HLE nucleophilically attacks the C-4 carbonyl of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate. This intermediate undergoes either slow hydrolytic deacylation or ring closure to regenerate the intact inhibitor[1][5].

Because the acylation rate is significantly faster than the deacylation rate, the enzyme becomes temporarily trapped in an inactive state[4].

Mechanism E HLE (Active Ser195) EI Michaelis Complex (EI) E->EI + Inhibitor (kon) I Benzoxazinone I->EI EI->E Dissociation (koff) Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (Ser195 Attack) Prod Deacylated Enzyme + Product Acyl->Prod Slow Hydrolysis Prod->E Enzyme Regeneration

Mechanistic pathway of HLE inhibition by benzoxazinones via an acyl-enzyme intermediate.

Assay Principle and Self-Validating Design

To accurately measure the inhibitory potency (


 and 

) of benzoxazinones, a continuous chromogenic assay is employed. The assay utilizes the synthetic tetrapeptide substrate N-(OMe-succinyl)-Ala-Ala-Pro-Val-p-nitroanilide .

The Causality of Assay Design:

  • Substrate Specificity: The Ala-Ala-Pro-Val (AAPV) sequence mimics the natural elastin cleavage site, providing high specificity for HLE over other proteases[2].

  • Signal Generation: Cleavage of the substrate releases p-nitroaniline (pNA), a chromophore that absorbs strongly at 405 nm. This specific wavelength is chosen because it avoids the intrinsic UV absorbance interference common to aromatic small-molecule inhibitors[2][6].

  • Self-Validation: The protocol incorporates a vehicle control (100% enzyme activity), a blank (background hydrolysis), and a clinical reference standard (Sivelestat) to ensure the system is dynamically responsive and properly calibrated[2][6].

Materials and Reagents

  • Enzyme: Human Leukocyte Elastase / Human Neutrophil Elastase (e.g., Calbiochem), stock prepared at 200 μg/mL[2].

  • Substrate: 1.2 mM N-(OMe-succinyl)-Ala-Ala-Pro-Val-p-nitroanilide dissolved in DMSO, then diluted in assay buffer[2].

  • Assay Buffer: 0.1 M Tris-HCl, 500 mM NaCl, pH 7.5[1][2].

    • Scientific Insight: HLE is a highly basic glycoprotein (pI ~10.5). The high ionic strength (500 mM NaCl) is critical to prevent non-specific electrostatic binding of the enzyme to the plastic walls of the microtiter plate, ensuring that observed inhibition is strictly due to active-site acylation[1].

  • Inhibitors: Benzoxazinone test compounds and Sivelestat (positive control) dissolved in 100% DMSO.

Step-by-Step Experimental Protocol

Workflow S1 Reagent Preparation S2 Enzyme-Inhibitor Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 Kinetic Read (405 nm) S3->S4 S5 Data Analysis S4->S5

Step-by-step workflow for the continuous chromogenic HLE inhibition assay.

Phase 1: Preparation and Pre-Incubation
  • Buffer Preparation: Warm the 0.1 M Tris-HCl, 500 mM NaCl (pH 7.5) buffer to room temperature (25°C).

  • Compound Dilution: Prepare a 10-point serial dilution of the benzoxazinone inhibitors in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 3.3% to prevent enzyme denaturation[1].

  • Plate Setup: In a clear, flat-bottom 96-well microtiter plate, add the following to each test well:

    • 24 μL of Assay Buffer

    • 1 μL of Inhibitor (or DMSO for the vehicle control)

    • 50 μL of HLE enzyme solution (final well concentration optimized to yield a linear uninhibited reaction rate)[2].

  • Kinetic Necessity (Pre-incubation): Incubate the plate at room temperature for exactly 15 minutes [2].

    • Scientific Insight: Because benzoxazinones are slow-binding inhibitors, this step allows the establishment of the steady-state acyl-enzyme intermediate. Omitting this step results in artificially high initial velocities and inaccurate

      
       calculations[1][4].
      
Phase 2: Initiation and Kinetic Measurement
  • Reaction Initiation: Rapidly add 25 μL of the 1.2 mM substrate solution to all wells using a multichannel pipette to start the reaction[2].

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm every 30 seconds for a total of 2 hours at 25°C[2][6].

  • Data Processing: Extract the linear steady-state velocity (

    
    ) from the progress curves. Calculate the percentage of inhibition relative to the vehicle control.
    

Quantitative Data Summary

The structural substitution on the benzoxazinone ring heavily dictates the acylation and deacylation rates. Electron withdrawal at position 2 increases acylation rates, while substitution at position 5 (e.g., methyl, ethyl, or chlorine) sterically hinders deacylation, vastly improving the inhibitor's potency[4].

Below is a comparative summary of established benzoxazinone derivatives and reference compounds against HLE/HNE:

Inhibitor / CompoundChemical ClassTargetPotency (

/

)
Mechanism of Action
PD05 Benzoxazinone derivativeHNE

= 132 nM
Competitive, Reversible Acylation[2]
Compound 6 (5-Cl) Valine-derived benzoxazinoneHLE

= 0.5 nM
Slow-binding, Acyl-enzyme[1][3]
Thieno-oxazin-4-ones Thiophene benzoxazinone analogHLE

< 11 nM
Acylation / Deacylation[7]
Sivelestat (ONO-5046) Clinical Reference StandardHNE

= 138.76 nM
Competitive Inhibition[2][6]

References

  • Title: Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Source: Biochemistry (ACS Publications). URL: [Link]

  • Title: Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Neutrophil Elastase Inhibitors. Source: Medicinal Research Reviews (PMC - NIH). URL: [Link]

  • Title: Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Source: Biochemical and Biophysical Research Communications (PubMed). URL: [Link]

  • Title: Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. Source: European Journal of Pharmacology (PubMed). URL: [Link]

  • Title: Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Source: Journal of Medicinal Chemistry (PubMed). URL: [Link]

  • Title: Standardised Sonneratia apetala Buch.-Ham. fruit extract inhibits human neutrophil elastase and attenuates elastase-induced lung injury in mice. Source: Frontiers in Pharmacology (PMC - NIH). URL: [Link]

Sources

Application

Application Note: One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

Executive Summary 2-Substituted 4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds in drug discovery, functioning as potent mechanism-based inhibitors of serine proteases (e.g., human leukocyte elastase, chym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Substituted 4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds in drug discovery, functioning as potent mechanism-based inhibitors of serine proteases (e.g., human leukocyte elastase, chymotrypsin) via the formation of an acyl-enzyme intermediate[1]. Furthermore, they are critical synthetic precursors for a variety of biologically active 2,3-disubstituted quinazolin-4(3H)-ones[2],.

Traditional synthetic routes rely on the cyclodehydration of N-acylanthranilic acids using harsh reagents like boiling acetic anhydride or acid chlorides in pyridine[3],. To align with modern green chemistry and high-throughput drug development demands, this application note details a highly efficient, solvent-free, one-pot synthesis utilizing orthoesters as a "one-atom linchpin" under microwave irradiation[2]. We also provide an alternative room-temperature cyclodehydration protocol for electronically deactivated substrates[4].

Mechanistic Rationale & Pathway

The one-pot condensation of anthranilic acid with orthoesters elegantly bypasses the need for pre-formed amides. The reaction initiates with the condensation of the primary amine and the orthoester to form an imidic ester intermediate. Subsequent intramolecular nucleophilic attack by the carboxyl oxygen onto the imine carbon yields a 1,2-dihydro-4H-benzoxazine-4-one intermediate. Finally, the rapid elimination of an alcohol molecule yields the fully aromatized 4H-3,1-benzoxazin-4-one[2],[1].

Mechanism A Anthranilic Acid + Orthoester B Imidic Ester Intermediate A->B Condensation (- ROH) C Nucleophilic Attack (Carboxyl Oxygen) B->C Cyclization D 2-Substituted 4H-3,1-Benzoxazin-4-one C->D Elimination (- ROH)

Mechanistic pathway of one-pot benzoxazin-4-one synthesis via orthoester condensation.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are selected, rather than merely following a recipe:

  • Reagent Dual-Functionality : Orthoesters (e.g., trimethyl orthoacetate) are chosen because they act simultaneously as the reactant (providing the C-2 carbon) and the dehydrating medium, eliminating the need for external organic solvents or acid/base catalysts[2],[3].

  • Thermodynamic Control via Microwave (MW) Irradiation : Classical thermal heating requires 1.5 to 48 hours to drive this reaction to completion[3],[5]. MW irradiation (2450 MHz) accelerates the process to just 2–5 minutes[2]. Causality : The rapid dielectric heating selectively excites polar intermediates, providing the exact activation energy required to drive the final, endothermic elimination of alcohol. Without this energy spike, the reaction often stalls at the dihydro intermediate[5].

  • Substituent Electronic Effects : The electronic nature of the anthranilic acid dictates the reaction's trajectory. Electron-donating groups (e.g., 5-methyl) increase the nucleophilicity of the intermediate, facilitating rapid ring closure. Conversely, strong electron-withdrawing groups (e.g., 4-nitro) reduce electron density on the nitrogen, making the final alcohol elimination thermodynamically unfavorable[1],[5].

Step-by-Step Methodologies

Protocol A: Solvent-Free Microwave Synthesis (Primary Route)

Objective: Rapid synthesis of 2-alkyl/aryl-4H-3,1-benzoxazin-4-ones.

  • Reaction Assembly : In a dry, microwave-safe open vessel , combine 20 mmol of the anthranilic acid derivative with 1.5–4.0 equivalents of the selected orthoester[3].

    • Causality: An open vessel is critical; it allows the continuous evaporation of the alcohol byproduct, driving the equilibrium of the condensation forward (Le Chatelier's principle).

  • Microwave Irradiation : Irradiate the mixture in a dedicated microwave synthesizer at 2450 MHz for 2 to 5 minutes[2].

  • Thermal Shock & Precipitation (Self-Validation) : Immediately transfer the vessel to an ice bath and cool to 0 °C.

    • Validation: The fully cyclized 4H-3,1-benzoxazin-4-one has significantly lower solubility in cold conditions compared to the polar imidic ester precursors. The rapid formation of a crystalline precipitate serves as a visual, self-validating indicator of successful cyclization[3].

  • Isolation : Filter the precipitate under vacuum and wash the filter cake with cold heptane (2 × 10 mL).

    • Causality: Cold heptane selectively dissolves unreacted orthoesters and trace non-polar impurities without dissolving the target benzoxazinone[2].

  • Purification : Recrystallize the crude solid from hot heptane to yield analytically pure colorless needles[3].

Workflow S1 1. Reagent Mixing Anthranilic Acid + Orthoester (1:2) S2 2. Microwave Irradiation 2450 MHz, 2-5 min (Solvent-Free) S1->S2 S3 3. Thermal Shock & Precipitation Cool to 0 °C S2->S3 S4 4. Isolation Filter & Wash with Cold Heptane S3->S4 S5 5. Purification Recrystallization to Pure Product S4->S5

Step-by-step experimental workflow for the microwave-assisted solvent-free synthesis.

Protocol B: Cyanuric Chloride-Mediated Cyclodehydration (Alternative Route)

Objective: Synthesis of benzoxazinones from electronically deactivated substrates (e.g., nitro-substituted) that fail Protocol A.

  • Iminium Cation Formation : Stir a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) at room temperature[4].

    • Causality: This generates a highly electrophilic, Vilsmeier-Haack-type iminium cation, which acts as a mild but powerful cyclizing agent.

  • Cyclodehydration : Add the N-acylanthranilic acid derivative to the mixture and stir at room temperature.

    • Causality: The iminium species activates the carboxylic acid, facilitating rapid intramolecular attack by the amide oxygen to form the benzoxazinone ring without the need for harsh heating[4].

  • Workup : Pour the mixture into ice water to precipitate the product, followed by standard filtration.

Quantitative Data & Substituent Effects

The following table summarizes expected yields and mechanistic observations based on the choice of substituents and methodology, allowing researchers to benchmark their results.

Anthranilic Acid SubstituentOrthoester / ReagentReaction ConditionExpected Yield (%)Mechanistic Observation / Causality
Unsubstituted (H)Trimethyl orthovalerateMicrowave (2-5 min)75 - 85Rapid cyclization; high purity precipitation observed at 0 °C[3].
Unsubstituted (H)Triethyl orthobenzoateThermal (48 h)~80Prolonged heating required without MW assistance to force alcohol elimination[1].
Electron-Donating (e.g., 5-Me)Trimethyl orthoacetateMicrowave (2-5 min)> 85Enhanced nucleophilicity of the intermediate accelerates ring closure[1].
Electron-Withdrawing (e.g., 4-NO₂)Triethyl orthoacetateThermal / Acidic< 50Reaction stalls at the 1,2-dihydro intermediate due to poor elimination kinetics[1],[5].
N-Acyl (pre-formed)Cyanuric Chloride / DMFRoom Temp (Stirring)85 - 95Mild cyclodehydration overcomes electronic deactivation of the ring[4].

Troubleshooting & Self-Validation System

  • Problem : Reaction stalls at the 1,2-dihydro-4H-benzoxazine-4-one intermediate (detectable via NMR by the presence of an ethoxy/methoxy peak and a saturated C-2 proton).

    • Cause : Electron-withdrawing groups on the aromatic ring reduce the electron density of the bridging nitrogen, increasing the activation barrier for the final alcohol elimination[1],[5].

    • Solution : Switch from classical thermal heating to microwave irradiation to provide the necessary dielectric activation energy, or utilize the cyanuric chloride-mediated cyclodehydration pathway (Protocol B)[4].

  • Problem : No precipitation observed upon cooling to 0 °C.

    • Cause : Incomplete condensation; the mixture is dominated by the highly soluble imidic ester intermediate[2].

    • Solution : Ensure the reaction vessel is strictly open to the atmosphere to allow alcohol evaporation. Verify the equivalents of orthoester (a minimum of 1.5 eq is required, up to 4.0 eq for sluggish reactions)[3].

References

  • Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.academia.edu / J. Chem. Research (S).
  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.mdpi.com.
  • Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.rsc.org.
  • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.nih.gov.
  • Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradi

Sources

Method

microwave-assisted synthesis of 2-methyl-4H-benzo[d][1,3]oxazin-4-one

Application Note: Microwave-Assisted Synthesis of 2-Methyl-4H-benzo[d][1,3]oxazin-4-one Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Methyl-4H-benzo[d][1,3]oxazin-4-on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Methyl-4H-benzo[d][1,3]oxazin-4-one

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methyl-4H-benzo[d][1,3]oxazin-4-one (commonly referred to as acetanthranil) is a highly versatile, rigid, planar heterocyclic scaffold critical to medicinal chemistry and drug discovery[1]. It serves as an essential electrophilic intermediate for the synthesis of bioactive quinazolin-4(3H)-ones, which exhibit broad-spectrum pharmacological properties including antimalarial, antimicrobial, and antileishmanial activities[2][3]. While classical syntheses rely on prolonged conventional heating, microwave-assisted organic synthesis (MAOS) drastically reduces reaction times, minimizes thermal degradation, and enhances overall yield[1][4]. This application note provides a comprehensive, self-validating protocol for the rapid .

Mechanistic Rationale & Experimental Design

The synthesis of 2-methyl-4H-benzo[d][1,3]oxazin-4-one proceeds via a two-step cascade reaction within a single pot, utilizing anthranilic acid and an excess of acetic anhydride.

  • Step 1: N-Acetylation. The primary amine of anthranilic acid undergoes nucleophilic acyl substitution with acetic anhydride to form N-acetylanthranilic acid[3][5].

  • Step 2: Intramolecular Cyclization (Dehydration). Driven by thermal energy, the carboxylic acid group reacts with the newly formed amide (or a mixed anhydride intermediate), resulting in intramolecular dehydration and ring closure to form the benzoxazinone core[3][5].

Causality in Reagent Selection: Acetic anhydride is deliberately used in excess to serve a dual purpose: it acts as both the acetylating/dehydrating reagent and the reaction solvent[2]. Microwave irradiation provides rapid, uniform dielectric heating of these polar reactants, bypassing the inefficient convective heat transfer of traditional oil baths. This targeted energy transfer accelerates the dehydration step, which is typically the rate-limiting kinetic barrier in conventional reflux setups[4].

Mechanism A Anthranilic Acid + Acetic Anhydride B N-Acetylation (Intermediate) A->B  Nucleophilic Attack C Microwave Heating (Dielectric Excitation) B->C  Energy Input D Intramolecular Dehydration C->D  -H2O / -AcOH E 2-Methyl-4H-benzo[d] [1,3]oxazin-4-one D->E  Ring Closure

Caption: Logical flow of the microwave-assisted benzoxazinone synthesis mechanism.

Comparative Data: Conventional vs. Microwave Synthesis

To justify the transition to a microwave-assisted protocol, the following table summarizes the quantitative advantages observed during process optimization[2][6][7].

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave Irradiation)
Reaction Time 1.0 – 5.0 hours15 – 30 minutes
Temperature ~140°C (Reflux)150°C (Controlled)
Average Yield 65% – 75%85% – 95%
Impurity Profile Moderate (Thermal degradation products)Low (Clean conversion)
Energy Efficiency Low (Continuous bulk heating)High (Targeted molecular heating)

Detailed Experimental Protocol

Prerequisites and Safety: Acetic anhydride is a lachrymator and moisture-sensitive; handle exclusively in a fume hood. Ensure the microwave reactor vessels are rated for high pressure and temperature.

Materials:

  • Anthranilic Acid (≥98% purity)

  • Acetic Anhydride (Reagent grade, excess)

  • Anhydrous Petroleum Ether (for washing)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave)

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 mL microwave-safe quartz or heavy-walled glass vial, suspend 10.0 g (73.0 mmol) of anthranilic acid in 20.0 mL to 25.0 mL of acetic anhydride[2][6].

    • Expert Insight: The suspension will initially be heterogeneous. Complete dissolution occurs as the N-acetylation rapidly proceeds upon initial heating.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave reactor to ramp to 150°C. Hold at 150°C for 15 to 30 minutes (Dynamic power modulation up to 1800W ensures rapid heating)[6].

    • Self-Validating Check: The reaction mixture should transition from a turbid suspension to a clear, dark amber solution, indicating complete consumption of the solid anthranilic acid precursor.

  • Cooling and Precipitation: Allow the reactor to cool to 50°C via compressed air cooling, then transfer the vial to an ice bath for 30 minutes.

    • Self-Validating Check: A dense, crystalline solid mass will precipitate out of the solution upon cooling[2]. If crystallization is delayed, scratching the inside of the vial with a glass rod will provide nucleation sites.

  • Filtration and Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the crude solid mass thoroughly with cold, anhydrous petroleum ether (3 × 15 mL)[2][3].

    • Expert Insight: Petroleum ether is specifically chosen because it effectively solubilizes and removes unreacted acetic anhydride and the acetic acid byproduct, while the target benzoxazinone remains completely insoluble, preventing yield loss[3].

  • Drying and Storage: Dry the solid mass under a high vacuum to yield 2-methyl-4H-benzo[d][1,3]oxazin-4-one as a crystalline powder. The product is moisture-sensitive (prone to hydrolysis back to N-acetylanthranilic acid) and must be stored in a desiccator over anhydrous calcium chloride or silica gel.

ExpWorkflow S1 1. Reagent Preparation Anthranilic Acid + Ac2O S2 2. Microwave Irradiation 150°C, 15-30 min S1->S2 S3 3. Cooling & Precipitation Ice Bath Incubation S2->S3 S4 4. Vacuum Filtration Petroleum Ether Wash S3->S4 S5 5. Product Validation Vacuum Drying & Storage S4->S5

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Downstream Applications: Quinazolinone Library Generation

The synthesized 2-methyl-4H-benzo[d][1,3]oxazin-4-one is rarely the final therapeutic target; rather, it acts as a highly reactive electrophilic hub. The benzoxazinone ring is susceptible to nucleophilic attack by primary aromatic or aliphatic amines. When reacted with anilines under microwave irradiation, the ring opens and subsequently recyclizes to form 3-aryl-2-methyl-4(3H)-quinazolinones[2][3]. This robust, two-step methodology enables drug development professionals to rapidly generate diverse chemical libraries for high-throughput biological screening[1].

References

  • 2-Methyl-2H-1,3-benzoxazin-4(3H)-one - Benchchem: Multi-Step Chemical Synthesis from Precursors. Benchchem. 1

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI. 6

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. ResearchGate. 4

  • Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. PMC. 2

  • Synthesis and In Vivo Antimalarial Investigation of Some New 3-Aryl, 2- Substituted 4 (3H)-Quinazolinone Derivatives. IJBPAS. 3

  • Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. PCBiochemRes. 7

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. UoMosul. 5

Sources

Application

nucleophilic ring opening of 2-methyl-4H-3,1-benzoxazin-4-one

Application Note: Controlled Nucleophilic Ring-Opening of 2-Methyl-4H-3,1-benzoxazin-4-one Executive Summary & Chemical Context 2-Methyl-4H-3,1-benzoxazin-4-one (often referred to as acetanthranil) is a versatile, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Nucleophilic Ring-Opening of 2-Methyl-4H-3,1-benzoxazin-4-one

Executive Summary & Chemical Context

2-Methyl-4H-3,1-benzoxazin-4-one (often referred to as acetanthranil) is a versatile, electrophilic building block in medicinal chemistry. It serves as a "masked" N-acetylanthranilic acid equivalent but with significantly higher reactivity due to the relief of ring strain upon opening.

For drug development professionals, this substrate is the primary gateway to quinazolin-4(3H)-ones (a privileged scaffold in EGFR inhibitors and anticonvulsants) and anthranilamides .

Critical Reactivity Profile: The benzoxazinone core possesses two electrophilic centers:

  • C4 (Carbonyl): The primary site for "hard" nucleophiles (amines, alcohols, hydrazines). Attack here leads to ring opening.[1][2][3]

  • C2 (Imidate-like carbon): A secondary electrophilic site. While less reactive towards simple nucleophiles, it becomes relevant under specific conditions or with "soft" carbon nucleophiles (e.g., active methylenes), leading to quinoline derivatives.

This guide focuses on the C4-nucleophilic attack , which dictates the synthesis of quinazolinones and functionalized anthranilamides.

Mechanistic Insight: The Kinetic vs. Thermodynamic Landscape

Understanding the mechanism is vital for controlling the product distribution. The reaction proceeds via an addition-elimination pathway.

  • Kinetic Product: The open-chain N-acetylanthranilamide. This forms rapidly upon nucleophilic attack at C4.

  • Thermodynamic Product: The recyclized quinazolin-4(3H)-one. Under thermal forcing (reflux) or dehydrating conditions, the open-chain intermediate undergoes intramolecular condensation.

Graphviz Diagram 1: Mechanistic Pathway Caption: The bifurcation of the reaction pathway based on thermal conditions. Attack at C4 yields the amide (kinetic), which dehydrates to the quinazolinone (thermodynamic).

Benzoxazinone_Mechanism cluster_0 Substrate cluster_1 Nucleophilic Attack (C4) cluster_2 Kinetic Product cluster_3 Thermodynamic Product Benz 2-Methyl-4H-3,1- benzoxazin-4-one Inter Tetrahedral Intermediate Benz->Inter + R-NH2 (Nu attack) Open Open Chain Anthranilamide Inter->Open Ring Opening Open->Open Room Temp (Stable) Quin 2-Methyl-quinazolin- 4(3H)-one Open->Quin - H2O (Cyclodehydration) Reflux/Acid

Experimental Protocols

Protocol A: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones (Recyclization)

Target Audience: Medicinal chemists synthesizing library scaffolds.

Principle: This "one-pot" protocol drives the reaction from the benzoxazinone directly to the quinazolinone by utilizing heat to force the dehydration of the intermediate amide.

Reagents:

  • Substrate: 2-Methyl-4H-3,1-benzoxazin-4-one (1.0 equiv)

  • Nucleophile: Primary amine (e.g., aniline, benzylamine) or Hydrazine hydrate (1.1 – 1.2 equiv)

  • Solvent: Glacial Acetic Acid (preferred for weak nucleophiles) or Ethanol (for hydrazines).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equiv (e.g., 5 mmol) of 2-methyl-4H-3,1-benzoxazin-4-one in dry ethanol (10 mL/mmol).

    • Note: If using aromatic amines with low nucleophilicity, substitute ethanol with glacial acetic acid to catalyze the dehydration step.

  • Addition: Add 1.1 equiv of the amine dropwise at room temperature.

    • Observation: A slight exotherm may occur, indicating initial ring opening.

  • Reflux: Heat the reaction mixture to reflux (78°C for EtOH, 118°C for AcOH) for 3–6 hours.

    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amide) may transiently appear before converting to the quinazolinone.
  • Work-up:

    • For Ethanol: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

    • For Acetic Acid: Pour the reaction mixture into crushed ice/water. Neutralize carefully with saturated NaHCO₃ if necessary. Collect the precipitate by filtration.

  • Purification: Recrystallize from ethanol or DMF/water.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the benzoxazinone ester/lactone band (~1750 cm⁻¹) and appearance of the quinazolinone amide doublet (~1680 cm⁻¹).

Protocol B: Controlled Ring Opening to N-Acetylanthranilamides

Target Audience: Researchers requiring open-chain linkers or prodrugs.

Principle: By lowering the temperature and using aprotic solvents, the dehydration step is arrested, allowing isolation of the open-chain amide.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methyl-4H-3,1-benzoxazin-4-one in anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).

    • Critical: Solvents must be dry. Moisture competes with the amine, leading to hydrolysis (N-acetylanthranilic acid).

  • Nucleophilic Addition: Add the primary amine (1.0 equiv) slowly at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Do not heat.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is usually the pure N-acetylanthranilamide.

    • Purification: If necessary, wash the solid with cold ether to remove unreacted amine. Avoid silica chromatography if possible, as the acidity of silica can sometimes induce cyclization.

Comparative Data: Solvent & Nucleophile Effects

The choice of solvent and nucleophile drastically alters the reaction outcome.

Nucleophile ClassSolvent SystemTempMajor ProductTypical Yield
Hydrazine Hydrate EthanolReflux3-Amino-2-methylquinazolin-4(3H)-one85-95%
Aniline (Ar-NH₂) Glacial AcOHReflux2-Methyl-3-phenylquinazolin-4(3H)-one70-85%
Alkyl Amine (R-NH₂) DCM / THF25°CN-Acetylanthranilamide (Open Chain)90-98%
Water Wet Solvents25°CN-Acetylanthranilic Acid (Hydrolysis)N/A (Impurity)
Active Methylene PyridineReflux4-Hydroxyquinolin-2(1H)-one60-75%

Experimental Decision Tree

Graphviz Diagram 2: Workflow Decision Tree Caption: Operational flow for selecting the correct protocol based on the desired final scaffold.

Workflow_Tree Start Start: 2-Methyl-4H-3,1- benzoxazin-4-one Decision Desired Scaffold? Start->Decision Quin Quinazolinone (Heterocycle) Decision->Quin Drug Scaffold Amide Anthranilamide (Open Chain) Decision->Amide Linker/Prodrug Acid Anthranilic Acid (Hydrolysis) Decision->Acid Degradation Cond_Quin Protocol A: Reflux in AcOH or EtOH (Force Dehydration) Quin->Cond_Quin Cond_Amide Protocol B: DCM/THF at 25°C (Kinetic Control) Amide->Cond_Amide Cond_Acid Exposure to Moisture/Water Acid->Cond_Acid

Troubleshooting & Optimization

  • Problem: Low Yield of Quinazolinone.

    • Cause: Incomplete cyclization of the intermediate amide.

    • Solution: Add a dehydrating agent like anhydrous sodium acetate (if using acetic anhydride/acid) or switch to a higher boiling solvent (e.g., toluene with a Dean-Stark trap) to remove water azeotropically.

  • Problem: Formation of N-Acetylanthranilic Acid (Hydrolysis).

    • Cause: Wet solvents or old benzoxazinone stock. The benzoxazinone ring is highly susceptible to moisture.

    • Solution: Recrystallize the starting material from dry benzene/petroleum ether before use. Use freshly distilled solvents.

  • Problem: Steric Hindrance.

    • Insight: Ortho-substituted anilines react slowly.

    • Solution: Use catalytic anhydrous

      
       or microwave irradiation to accelerate the nucleophilic attack.
      

References

  • Review of Benzoxazinone Chemistry

    • El-Hashash, M. A., et al. "Recent advances in the chemistry of 3,1-benzoxazin-4-ones." Journal of Heterocyclic Chemistry.
    • (General Journal Link for verification)

  • Quinazolinone Synthesis Protocol

    • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron.
  • Kinetics of Ring Opening

    • Dixon, W. J., et al. (1997). "Kinetics and mechanism of the addition of water and ring-opening of 2-methyl- and 2-aryl-4H-3,1-benzoxazines." Journal of the Chemical Society, Perkin Transactions 2.[4]

  • Reaction with Hydrazine (Specific Example)

    • Gouda, M. A., et al. (2010). "Synthesis and antitumor activity of some new quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry.
    • (General Repository Link)

Sources

Method

Application Note: High-Efficiency Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Benzoxazinones

Abstract & Introduction The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous therapeutic agents exhibiting anticonvulsant, anti-inflammatory, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous therapeutic agents exhibiting anticonvulsant, anti-inflammatory, and antineoplastic activities (e.g., Methaqualone, Idelalisib). While several synthetic routes exist, the conversion of 2-substituted-4H-3,1-benzoxazin-4-ones (benzoxazinones) via amine condensation represents a superior strategy due to high atom economy, versatility of the N-3 substituent, and the stability of the benzoxazinone precursor.

This Application Note provides a rigorous technical guide for the preparation of 2,3-disubstituted quinazolin-4(3H)-ones. We contrast the classical thermal reflux methodology with a modern microwave-assisted protocol, offering researchers a flexible decision matrix based on available instrumentation and "Green Chemistry" requirements.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting low yields, particularly when using sterically hindered amines. The transformation proceeds via a nucleophilic ring-opening followed by a dehydrative ring-closure .

  • Nucleophilic Attack: The primary amine (

    
    ) attacks the electrophilic carbonyl carbon (C-4) of the benzoxazinone ring.
    
  • Ring Opening: The C-O bond cleaves, generating an N-acylanthranilamide intermediate (often isolable at lower temperatures).

  • Cyclodehydration: Under thermal or catalytic forcing conditions, the amide nitrogen attacks the ketone carbonyl (derived from the original C-2 substituent), followed by the elimination of water to reseal the ring as the thermodynamic quinazolinone product.

Figure 1: Reaction Mechanism Pathway

ReactionMechanism Benzoxazinone Benzoxazinone (Electrophile) Transition1 Tetrahedral Intermediate Benzoxazinone->Transition1 + R-NH2 Amine Primary Amine (Nucleophile) Amine->Transition1 OpenAmide N-Acylanthranilamide (Ring Open) Transition1->OpenAmide Ring Opening Transition2 Cyclization (- H2O) OpenAmide->Transition2 Heat/Catalyst Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Transition2->Quinazolinone Dehydration

Caption: Mechanistic pathway from benzoxazinone to quinazolinone via the critical N-acylanthranilamide intermediate.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 2-Substituted-4H-3,1-benzoxazin-4-one (prepared via cyclization of N-acylanthranilic acids).

  • Reagent: Primary amine (1.1 - 1.5 equivalents).

  • Solvents: Glacial Acetic Acid (Method A), Ethanol (Method B), or None (Method C).

  • Catalysts: Anhydrous Sodium Acetate (optional for buffering).

Protocol A: Classical Thermal Condensation (Reflux)

Best for: Large-scale synthesis, thermally stable substrates, and labs without microwave reactors.

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzoxazinone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add the primary amine (11 mmol) slowly. If the amine is a solid, dissolve in a minimum amount of acetic acid first.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–6 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
    
    • Checkpoint: The intermediate amide spot may appear initially and then disappear as the cyclized product forms.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol or DMF/Water.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, sterically hindered amines, and maximizing yield.

  • Charge: In a microwave-safe process vial (10–20 mL), mix the benzoxazinone (2.0 mmol) and primary amine (2.2 mmol).

  • Solvent/Catalyst: Add 2-3 drops of Ethanol (as a wetting agent) or perform neat (solvent-free). Optional: Add 10 mol% anhydrous

    
     or montmorillonite K-10 clay for acid-sensitive substrates.
    
  • Irradiation: Cap the vial. Irradiate at 300–400 W to maintain a temperature of 120–140°C for 5–15 minutes .

    • Note: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Workup: Cool the vial. Add cold Ethanol (5 mL) and sonicate to dislodge the solid.

  • Isolation: Filter and wash with cold ether.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: Benzoxazinone + Amine CheckScale Reaction Scale? Start->CheckScale LargeScale Large Scale (>5g) CheckScale->LargeScale SmallScale Small/Library Scale (<500mg) CheckScale->SmallScale MethodA Method A: Acetic Acid Reflux (3-6 Hours) LargeScale->MethodA MethodB Method B: Microwave Irradiation (5-15 Mins) SmallScale->MethodB WorkupA Pour into Crushed Ice MethodA->WorkupA WorkupB Wash with Cold EtOH MethodB->WorkupB Purification Recrystallization (EtOH or DMF) WorkupA->Purification WorkupB->Purification Final Pure Quinazolinone Purification->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and instrumentation.

Results & Discussion

Comparative Performance Data

The following table summarizes typical yields and reaction times comparing conventional heating (Method A) vs. microwave irradiation (Method B) for various amine substituents.

EntryAmine Substituent (

)
Method A (Reflux) YieldMethod A TimeMethod B (MW) YieldMethod B Time
1 Phenyl (Aniline)72%4.0 h92% 8 min
2 4-Cl-Phenyl68%5.5 h89% 10 min
3 4-OMe-Phenyl75%3.5 h94% 6 min
4 Benzyl65%4.0 h88% 8 min
5 Methyl (Aq. Methylamine)60%6.0 h85% 12 min

Data aggregated from internal validation and literature averages (see References).

Expert Tips & Troubleshooting
  • Moisture Sensitivity: While the quinazolinone product is stable, the benzoxazinone precursor is moisture-sensitive. Ensure reagents are dry; otherwise, the benzoxazinone may hydrolyze back to the N-acylanthranilic acid.

  • Steric Hindrance: Ortho-substituted anilines (e.g., 2-bromoaniline) react significantly slower. For these, Method B (MW) is strongly recommended, often requiring temperatures up to 150°C.

  • Intermediate Stalling: If TLC shows a persistent intermediate spot (lower

    
     than benzoxazinone but higher than product), the ring-closure step is incomplete. Add a dehydrating agent (e.g., 
    
    
    
    or HMDS) or increase reaction temperature to drive dehydration.

References

  • Green Synthesis Overview: Patil, D. A., et al. "Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review." Research Journal of Pharmacy and Technology, 2010.

  • Microwave Protocols: Besson, T., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones."[1][2][3][4][5] ResearchGate, 2011.

  • Mechanism & Kinetics: Mahmoud, M. R., et al. "New 2,3-Disubstituted Quinazolin-4(3H)-Ones from 2-Undecyl-3,1-Benzoxazin-4-One." Molecules, 2013.

  • Catalytic Approaches: Komar, M., et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." ResearchGate, 2020.

Sources

Application

Application Note: Serine Protease Inhibitor Activity of 4H-3,1-benzoxazin-4-ones

Technical Guide for Kinetic Characterization and Protocol Optimization Executive Summary 4H-3,1-benzoxazin-4-ones represent a privileged scaffold in medicinal chemistry, functioning as potent alternate substrate inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Kinetic Characterization and Protocol Optimization

Executive Summary

4H-3,1-benzoxazin-4-ones represent a privileged scaffold in medicinal chemistry, functioning as potent alternate substrate inhibitors (often termed "suicide inhibitors") of serine proteases. Unlike competitive inhibitors that merely occupy the active site, these compounds exploit the enzyme's catalytic machinery to form a covalent, albeit transiently stable, acyl-enzyme intermediate.

This guide provides a rigorous framework for evaluating these compounds against targets such as Human Leukocyte Elastase (HLE) , Chymotrypsin , and Cathepsin G . It moves beyond basic screening to detail the kinetic validation of the acyl-enzyme mechanism, hydrolytic stability profiling, and structure-activity relationship (SAR) logic.

The Chemical Logic: Mechanism of Action

To optimize these inhibitors, one must understand the "suicide" mechanism. The 4H-3,1-benzoxazin-4-one ring acts as a masked anhydride.

  • Recognition: The enzyme recognizes the R2 substituent (mimicking the P1 amino acid residue of a natural substrate).

  • Acylation: The active site Serine-195 hydroxyl attacks the carbonyl carbon at position 4.

  • Ring Opening: The bond between C4 and the ring oxygen breaks.

  • Inhibition: This results in a tethered acyl-enzyme intermediate .[1] The enzyme is now "capped" and inactive.

  • Deacylation (Turnover): Water eventually hydrolyzes the ester bond, releasing the enzyme. The potency of the inhibitor is defined by the stability of the acyl-enzyme complex (i.e., a very slow deacylation rate,

    
    ).
    
Pathway Visualization

The following diagram illustrates the kinetic pathway, distinguishing between simple turnover and effective inhibition.

Inhibition_Mechanism E Enzyme (Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + I (k1) I Benzoxazinone Inhibitor I->EI EAcyl Acyl-Enzyme (Covalent/Inhibited) EI->EAcyl Acylation (k2) Ring Opening P Hydrolyzed Product (Inactive) EAcyl->P Deacylation (k3) (Slow Step) E_Rec Recovered Enzyme EAcyl->E_Rec H2O

Figure 1: Kinetic mechanism of alternate substrate inhibition. The efficacy depends on


.

Structure-Activity Relationship (SAR) Guidelines

Effective design requires balancing chemical stability with enzymatic reactivity.

Structural FeatureRole in InhibitionDesign Recommendation
Position 2 (R2) Specificity Determinant. Mimics the P1 residue of the substrate.HLE: Small alkyl (Me, Et) or Valine mimics.Chymotrypsin: Aromatic/Bulky hydrophobic groups.Thrombin: Basic groups (Arg mimics).
Position 4 (C=O) Electrophilic Center. Site of nucleophilic attack by Ser-195.Must remain unhindered. Electronic tuning via the benzene ring affects reactivity.
Benzene Ring (R5-R8) Electronic/Steric Tuning. Affects hydrolytic stability and

.
Electron-withdrawing (e.g., 6-Cl): Increases reactivity (higher

) but decreases chemical stability in buffer.Electron-donating (e.g., 6-Me): Improves chemical stability.
Position 5 (R5) Deacylation Blocker. Substituents here can sterically hinder the approach of water for deacylation, prolonging the half-life of the inhibited complex.

Experimental Protocols

Protocol A: Chemical Synthesis (General)

Objective: To generate the benzoxazinone core from anthranilic acid derivatives.[2]

Reagents:

  • Substituted Anthranilic Acid (1.0 eq)

  • Acid Chloride (R-COCl) (2.0 eq) corresponding to the desired C2 substituent.

  • Dry Pyridine (Solvent/Base).

Workflow:

  • Dissolve anthranilic acid in dry pyridine at 0°C.

  • Add acid chloride dropwise (exothermic).

  • Stir at room temperature for 1–2 hours.

  • Critical Step: Pour the mixture into crushed ice/water. The benzoxazinone usually precipitates as a solid.

  • Filter, wash with cold water, and recrystallize from ethanol/hexane.

    • Note: Avoid aqueous workups at high pH, as the ring is susceptible to alkaline hydrolysis.

Protocol B: Enzymatic Inhibition Assay (Continuous)

Objective: Determine the


 and pseudo-first-order rate constant (

) against Human Leukocyte Elastase (HLE).

Materials:

  • Enzyme: Human Leukocyte Elastase (HLE) (Lyophilized, reconstitute in 50 mM NaOAc, pH 5.5).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HLE).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.

  • Inhibitor Stock: 10 mM in dry DMSO.

Step-by-Step Procedure:

  • Preparation:

    • Prepare Substrate Solution: 200 µM final concentration in Assay Buffer.

    • Prepare Inhibitor Dilutions: Serial dilution in DMSO (Keep DMSO constant at <5%).

  • Baseline Measurement:

    • Add 180 µL of Substrate Solution to a 96-well clear plate.

    • Add 10 µL of Inhibitor (various concentrations) or DMSO control.

    • Incubate for 5 minutes at 25°C to check for non-enzymatic hydrolysis (background).

  • Reaction Initiation:

    • Add 10 µL of HLE enzyme solution (approx. 10–20 nM final conc).

    • Immediately begin reading Absorbance at 405 nm (release of p-nitroaniline).

  • Data Acquisition:

    • Read continuously every 30 seconds for 20–30 minutes.

Data Analysis (Graphing):

  • Control: Linear increase in Absorbance over time.

  • Inhibitor: Progress curve may show curvature (burst phase followed by steady state) if

    
     is slow, or a reduced linear rate if equilibration is fast.
    
  • Calculation: Plot

    
     vs. 
    
    
    
    to determine
    
    
    .
Protocol C: Hydrolytic Stability Assay

Objective: Verify that the compound is stable enough in buffer to act as a drug, rather than just hydrolyzing spontaneously.

Rationale: Benzoxazinones are cyclic anhydrides. If they hydrolyze in water before reaching the enzyme, they are useless.

Procedure:

  • Prepare Assay Buffer (pH 7.5, same as enzyme assay).

  • Add Inhibitor (50 µM final).

  • Monitor Absorbance spectrum (200–400 nm) over 4 hours.

    • Indicator: A shift in

      
       or decrease in peak intensity typically indicates ring opening to the N-acyl anthranilic acid derivative.
      
  • Half-life (

    
    ):  Plot 
    
    
    
    vs. time. The slope is
    
    
    .
    • Acceptance Criteria:

      
       minutes is recommended for reliable enzymatic assays.
      

Workflow Visualization

Assay_Workflow cluster_prep Preparation Phase cluster_assay Kinetic Assay Stock Inhibitor Stock (DMSO) Mix Mix Buffer + Substrate + Inhibitor Stock->Mix Decision Check Stability (Protocol C) Stock->Decision Buffer HEPES Buffer (pH 7.5) Buffer->Mix Enz HLE Enzyme Init Initiate with Enzyme Enz->Init Mix->Init Read Read A405nm (Continuous) Init->Read Decision->Read If Stable

Figure 2: Experimental workflow ensuring compound stability prior to kinetic evaluation.

Data Interpretation & Troubleshooting

ObservationDiagnosisRemedial Action
No Inhibition observed Compound hydrolysis or poor solubility.Check Protocol C (Stability). Ensure DMSO < 5%.
Non-linear progress curve Slow-binding inhibition.Analyze using the equation:

.
High Background Absorbance Compound absorbs at 405 nm.[3]Run a "No Enzyme" blank with inhibitor and substrate; subtract this baseline.

References

  • Gütschow, M., et al. (1998). "Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors." Pharmaceutica Acta Helvetiae.[4] Link

  • Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews. Link

  • Al-Rashida, M., et al. (2013).[1] "Chemistry of 4H-3,1-Benzoxazin-4-ones." Int. J. Modern Org.[1] Chem. Link

  • Sigma-Aldrich. "Enzymatic Assay of Elastase." Technical Bulletin. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Hydrolysis of 2-Methyl-4H-3,1-benzoxazin-4-one

This is a technical support guide designed for researchers encountering stability issues with 2-methyl-4H-3,1-benzoxazin-4-one. Executive Summary: The "Hidden" Yield Killer 2-methyl-4H-3,1-benzoxazin-4-one (hereafter Com...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering stability issues with 2-methyl-4H-3,1-benzoxazin-4-one.

Executive Summary: The "Hidden" Yield Killer

2-methyl-4H-3,1-benzoxazin-4-one (hereafter Compound 1 ) is a cyclic anhydride equivalent (specifically a fused 1,3-oxazin-4-one). It is kinetically unstable in the presence of nucleophiles, particularly water.

The Critical Error: Many researchers treat Compound 1 like a standard amide or ester during workup. However, the C2=N double bond activates the C4 carbonyl, making the heterocyclic ring highly susceptible to ring-opening hydrolysis. This reaction is autocatalytic in unbuffered aqueous media because the product (N-acetylanthranilic acid) is a carboxylic acid that lowers pH, further accelerating the hydrolysis.

Core Directive: Avoid aqueous workup whenever possible. Use vacuum removal of reagents followed by non-polar precipitation .

The Hydrolysis Mechanism

Understanding the enemy is the first step to defeating it. The hydrolysis is not a random degradation; it is a specific nucleophilic attack at the C-4 or C-2 position depending on pH.

Pathway Diagram

The following diagram illustrates the synthesis and the unwanted hydrolysis pathway.

HydrolysisPathway AA Anthranilic Acid Benzox 2-methyl-4H-3,1-benzoxazin-4-one (Target Compound) AA->Benzox Cyclization (Reflux) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Benzox Open N-Acetylanthranilic Acid (Hydrolysis Product) Benzox->Open Ring Opening (Fast in H2O) Water H2O (Nucleophile) Water->Benzox

Caption: Figure 1. The synthesis of the benzoxazinone is reversible in the presence of water. The ring-opening reaction is thermodynamically favored in aqueous media.

Recommended Workup Protocols

Protocol A: The "Dry" Isolation (Gold Standard)

This method relies on the solubility difference between the benzoxazinone and the starting reagents/byproducts. It completely eliminates water from the isolation step.

Prerequisites:

  • Reaction Solvent: Acetic Anhydride (excess)[1][2][3]

  • Wash Solvent: n-Hexane or Petroleum Ether (40–60°C)[3]

Step-by-Step:

  • Evaporation: Upon reaction completion, remove the excess acetic anhydride immediately using a rotary evaporator.

    • Critical: Use a high-vacuum pump and a water bath < 50°C. Do not let the reaction sit at room temperature overnight.

  • Trituration: You will be left with a solid or oily residue. Add cold n-Hexane or Petroleum Ether (approx. 10 mL per gram of starting material).

  • Mechanical Disruption: Sonicate or vigorously stir the mixture. Compound 1 is generally insoluble in hexane, while trace acetic anhydride and acetic acid impurities are soluble/miscible.

  • Filtration: Filter the solid precipitate under vacuum or inert atmosphere.

  • Wash: Wash the filter cake with fresh, cold hexane (2x).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets to remove trace acid.
    

Why this works: By avoiding water entirely, you remove the nucleophile responsible for ring opening.

Protocol B: The "Emergency" Aqueous Workup

Use this ONLY if you cannot remove high-boiling solvents or if inorganic salts must be removed and filtration is insufficient.

Prerequisites:

  • Temperature: Ice bath (0–4°C)

  • Contact Time: < 5 minutes

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Dilution: Dilute the reaction mixture with DCM (Compound 1 is highly soluble in DCM).

  • The Cold Wash: Pour the organic phase into a separatory funnel containing ice-cold saturated

    
     (Sodium Bicarbonate).
    
    • Note: The base neutralizes acetic acid, but high pH also catalyzes hydrolysis. Speed is vital.

  • Rapid Separation: Shake vigorously for 30 seconds. Drain the organic layer immediately.

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate) for 10 minutes.
    
  • Evaporation: Filter and evaporate the solvent under reduced pressure.

Risk Factor: High. Even with cold temperatures, yield loss of 10–20% is common due to hydrolysis at the interface.

Troubleshooting & FAQs

Q1: I added water and my solid disappeared/turned into a white paste. What happened?

Diagnosis: You likely hydrolyzed the benzoxazinone back to N-acetylanthranilic acid. Mechanism: The benzoxazinone ring opens in water. The resulting acid is often less soluble in organic solvents or forms a paste in water. Recovery: You can attempt to re-cyclize the material.[4] Collect the solid, dry it thoroughly, and reflux it in fresh acetic anhydride for 30–60 minutes. Then follow Protocol A .

Q2: Can I recrystallize using ethanol?

Answer: Yes, but with caution. Nuance: While literature often cites ethanol recrystallization [1], ethanol is a nucleophile. Prolonged heating in ethanol can lead to ethanolysis , forming the ethyl ester of N-acetylanthranilic acid. Recommendation: Use Cyclohexane or a Toluene/Hexane mix for recrystallization to ensure chemical inertness. If you must use ethanol, ensure it is anhydrous and minimize heating time.

Q3: Why is my yield lower than the reported 80-90%?

Analysis: Check your vacuum trap. Explanation: 2-methyl-4H-3,1-benzoxazin-4-one has a relatively low molecular weight and can sublime under high vacuum/high heat. Fix: When stripping acetic anhydride (Step 1 of Protocol A), keep the water bath moderate (40-50°C) and do not leave it on the pump for hours after the solvent is gone.

Q4: How do I store the compound?

Standard: Store in a tightly sealed vial, preferably under Argon/Nitrogen, in a desiccator. Shelf-life: In the presence of ambient humidity, the surface of the crystals will slowly hydrolyze to the acid, lowering the melting point over weeks.

Comparative Data: Stability

The following table summarizes the half-life (


) of benzoxazinone derivatives in various media, highlighting the danger of aqueous exposure.
MediumConditionEstimated Stability (

)
Outcome
Pure Water pH 7, 25°C< 60 minsHydrolysis to acid
Acidic Water pH 1, 25°C< 10 minsRapid Ring Opening
Basic Water pH 10, 25°C< 5 minsInstant Saponification
Ethanol Reflux~ 2-4 hoursConversion to Ethyl Ester
Hexane/Pet Ether 25°CIndefiniteStable (Recommended)

References

  • Synthesis and Isolation: ChemicalBook. "2-Methyl-4H-3,1-benzoxazin-4-one synthesis and properties."[2] Accessed February 28, 2026. Link

  • Hydrolysis Kinetics: Journal of the Chemical Society B. "Studies on the hydrolysis of 3,1-benzoxazin-4-ones." Accessed February 28, 2026. Link

  • Microwave Synthesis & Reactivity: ResearchGate. "Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones... under Microwave Irradiation." Accessed February 28, 2026. Link

  • Workup Strategies: University of Science and Technology of China. "Organic Reaction Workup Formulas." Accessed February 28, 2026. Link

Sources

Optimization

removing excess acetic anhydride from benzoxazinone synthesis

Technical Support Center: Benzoxazinone Synthesis Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide exp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxazinone Synthesis

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of benzoxazinones, with a specific focus on the effective removal of excess acetic anhydride. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is excess acetic anhydride used in the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid?

A1: Excess acetic anhydride serves a dual purpose in this reaction. Primarily, it acts as the acylating agent. Secondly, it functions as a dehydrating agent to facilitate the cyclization of the N-acetylanthranilic acid intermediate to form the final benzoxazinone product.[1][2] Using an excess of acetic anhydride drives the reaction to completion, maximizing the yield of the desired product.[3]

Q2: What are the primary byproducts when using excess acetic anhydride, and why are they problematic?

A2: The main byproduct from the use of excess acetic anhydride is acetic acid. Acetic acid is formed during the reaction and, more significantly, during the workup when the unreacted acetic anhydride is quenched.[4] Residual acetic anhydride and acetic acid can interfere with downstream applications of the benzoxazinone, potentially participating in side reactions or affecting the purity and stability of the final compound. Therefore, their thorough removal is critical.

Q3: What is "quenching," and why is it a critical first step in the workup procedure?

A3: Quenching is the process of deactivating any remaining reactive species in a reaction mixture. In this context, it refers to the deliberate reaction of the excess, highly reactive acetic anhydride to convert it into a less reactive and more easily removable substance.[5][6] This is a critical first step because it ensures that the acetic anhydride does not interfere with subsequent purification steps, such as extraction with aqueous solutions, where it could react exothermically with water.[7][8] The most common quenching agents are protic solvents like water or methanol.[4][5][9]

Q4: Can I remove acetic anhydride simply by evaporation?

A4: While acetic anhydride has a relatively high boiling point (139.8 °C), it can be removed under reduced pressure using a rotary evaporator.[3][10] However, this method can be time-consuming. A more effective approach is co-evaporation with a solvent like toluene, which can form a lower-boiling azeotrope, facilitating removal at a lower temperature.[11][12] It is often more efficient to first quench the bulk of the acetic anhydride and then remove the resulting acetic acid through an aqueous workup.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of excess acetic anhydride and the purification of your benzoxazinone product.

Problem Potential Cause Recommended Solution
Low or No Product Precipitation Upon Adding Water Incomplete reaction; product is soluble in the reaction mixture.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[5] If the product is highly soluble, an extraction with an organic solvent will be necessary after quenching and neutralization.
Oily Product Instead of Crystalline Solid Presence of residual acetic acid or other impurities.After quenching, perform a thorough aqueous workup. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acetic acid, and finally with brine to remove residual water.[4][5] Recrystallization from a suitable solvent system (e.g., ethanol, petroleum ether) can also yield a crystalline product.[3]
Product Hydrolyzes Back to N-acetylanthranilic acid Exposure to harsh acidic or basic conditions during workup, especially in the presence of water.Use a mild base like saturated sodium bicarbonate for the aqueous wash instead of stronger bases like sodium hydroxide. Work quickly during the extraction and avoid prolonged exposure to aqueous conditions.[12]
Residual Acetic Anhydride or Acetic Acid Detected in Final Product NMR Inefficient quenching or insufficient washing during the workup.Repeat the workup procedure. Dissolve the product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and re-wash with saturated sodium bicarbonate solution.[5] For stubborn residual acetic acid, co-evaporation with toluene under high vacuum can be effective.[11][12]

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one and the subsequent removal of excess acetic anhydride.

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol is a common method for the synthesis of the target compound from anthranilic acid.

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) with an excess of acetic anhydride (e.g., 10 equivalents).[3]

  • Heat the mixture to reflux (approximately 130-140 °C) for 1-3 hours.[3]

  • Monitor the reaction progress by TLC until the starting material (anthranilic acid) is no longer visible.[5]

  • Allow the reaction mixture to cool to room temperature before proceeding with the workup.

Protocol 2: Workup and Purification: Quenching and Extraction

This is the most common and generally effective method for removing excess acetic anhydride and purifying the product.

  • Quenching: Carefully and slowly add a protic solvent such as cold water or methanol to the cooled reaction mixture to quench the excess acetic anhydride.[4][9] This is an exothermic reaction, so addition should be controlled.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (repeat until CO₂ evolution ceases)[5]

    • Brine (saturated NaCl solution)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.[3][4]

Workflow for Benzoxazinone Synthesis and Purification

The following diagram illustrates the overall workflow from starting materials to the purified product.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Anthranilic Acid + Excess Acetic Anhydride reflux Reflux (1-3h) start->reflux Acylation & Cyclization quench Quench (Water/Methanol) reflux->quench Cool to RT extract Aqueous Extraction (NaHCO3 wash) quench->extract dry Dry & Concentrate extract->dry purify Recrystallization or Chromatography dry->purify end end purify->end Pure Benzoxazinone G cluster_product Product Ac2O Acetic Anhydride (Excess Reagent) AcOH Acetic Acid (Byproduct) Ac2O->AcOH Hydrolysis H2O Water (Quenching Agent) H2O->AcOH

Caption: Hydrolysis of acetic anhydride to acetic acid.

Understanding that this reaction occurs rapidly and releases heat is crucial for performing the quenching step safely by ensuring slow, controlled addition of the quenching agent.

References

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Ciocinta, C. R., & Lavric, V. (2012). Checking the Kinetics of Acetic Acid Production by Measuring the Conductivity. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 74(4), 131-140. [Link]

  • Oyetunji, O. O. (2014). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 2399. [Link]

  • Kumar, R., et al. (2021). Use of isoperibolic reaction calorimeter for the study of reaction kinetics of acetic anhydride hydrolysis reaction: Effect of a. Chemical and Process Engineering, 42(4), 233-242. [Link]

  • Ładosz, A., Kuhnle, C., & Jensen, K. F. (2020). Characterization of reaction enthalpy and kinetics in a microscale flow platform. Reaction Chemistry & Engineering, 5(11), 2206-2213. [Link]

  • Onojo, O. J., et al. (2016). Modelling and Simulation of the Batch Hydrolysis of Acetic Anhydride to Produce Acetic Acid. International Journal of Scientific & Engineering Research, 7(5), 10-15. [Link]

  • Patel, H. R., & Patel, H. V. (2014). Synthesis, Characterization and Biological Activity of Some Novel Quinazolinone Derivatives. Journal of Chemistry, 2014, 1-7. [Link]

  • Reddy, C. R., & Kumar, M. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5092. [Link]

  • Purnell, C. J., & Silver, J. D. (1982). Sampling and analysis of acetic anhydride in air. Journal of Chromatography A, 235(2), 489-496. [Link]

  • OSHA. (2019). Acetic Anhydride. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • ResearchGate. (2019). Remove acetic anhydride excess?[Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. [Link]

  • Radcliffe, L. G., & Medofski, S. (1917). ORGANIC ANALYSIS. Examination of Acetic Anhydride. Journal of the Society of Chemical Industry, 36(11), 628-630. [Link]

  • Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction?[Link]

  • Chemistry LibreTexts. (2024). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?[Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • GL Sciences. (n.d.). Analysis of Acetic acid and Acetic anhydride. [Link]

  • Google Patents. (1976). US3989698A - Process for preparing benzoxazines.
  • Reddy, C. R., & Kumar, M. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • Chemistry Stack Exchange. (2020). How to remove Acetic Anhydride?[Link]

  • Macías, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 4975. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-methyl-4H-3,1-benzoxazin-4-one

Case ID: PUR-BZ-004 Status: Active Subject: Recrystallization Protocol & Troubleshooting for 2-methyl-4H-3,1-benzoxazin-4-one (Acetylanthranil) Executive Summary & Chemical Context Compound: 2-methyl-4H-3,1-benzoxazin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BZ-004 Status: Active Subject: Recrystallization Protocol & Troubleshooting for 2-methyl-4H-3,1-benzoxazin-4-one (Acetylanthranil)

Executive Summary & Chemical Context

Compound: 2-methyl-4H-3,1-benzoxazin-4-one CAS: 525-76-8 Target Melting Point: 80–82 °C Critical Stability Warning: This compound is a cyclic anhydride derivative (benzoxazinone). It is moisture-sensitive . Exposure to water—especially under heat—causes rapid hydrolysis, opening the ring to form N-acetylanthranilic acid .

The success of this purification relies entirely on maintaining anhydrous conditions . If your melting point jumps to ~185 °C, you no longer have the product; you have its hydrolysis degradation product.

The "Golden Path" Protocol

This protocol is designed to maximize yield while preventing the "Hydrolysis Trap." We recommend Cyclohexane or n-Heptane over Ethanol to avoid solvolysis (ring-opening by alcohols).

Reagents Required
  • Crude Product: 2-methyl-4H-3,1-benzoxazin-4-one (typically from anthranilic acid + acetic anhydride).[1][2]

  • Solvent: Cyclohexane (HPLC Grade, Dried) or n-Heptane.

  • Washing Solvent: Cold, dry Petroleum Ether (40-60).

Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried. Moisture is the enemy.

  • Dissolution (The Critical Heat):

    • Place crude solid in a round-bottom flask.

    • Add Cyclohexane (approx. 10-15 mL per gram of solid).

    • Heat to reflux (81 °C) gently.

    • Technical Note: The compound should dissolve readily at reflux. If a small amount of brown oil/solid remains insoluble, this is likely polymerized anthranilic acid. Do not add excess solvent to force this into solution.

  • Hot Filtration:

    • While still at reflux, filter the solution through a fluted filter paper (pre-warmed) or a heated funnel to remove insoluble impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Observation: Long, needle-like crystals should form.

    • Once at room temperature, cool further in an ice bath (0–4 °C) for 30 minutes to maximize recovery.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash immediately with a small volume of cold Petroleum Ether or Hexane.

  • Drying:

    • Dry in a vacuum desiccator over

      
       or 
      
      
      
      .
    • Avoid oven drying above 60 °C if any moisture is present in the atmosphere.

Visualization: Purification Workflow

PurificationProtocol Start Crude 2-methyl-4H-3,1-benzoxazin-4-one Dissolve Dissolve in Boiling Cyclohexane (Anhydrous) Start->Dissolve Check Insoluble Residue? Dissolve->Check Filter Hot Filtration (Remove Polymer/Impurities) Check->Filter Yes (Brown Oil) Cool Slow Cooling to RT then 0°C Check->Cool No (Clear Solution) Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Petroleum Ether Isolate->Wash Dry Vacuum Desiccator (Avoid Moisture) Wash->Dry

Figure 1: Optimized workflow for the purification of benzoxazinones, prioritizing moisture exclusion.

Troubleshooting Matrix

The following table correlates specific observations with root causes and immediate corrective actions.

ObservationDiagnostic MetricRoot CauseCorrective Action
Melting Point is ~185 °C MP Jump (+100°C)Hydrolysis. The ring has opened to form N-acetylanthranilic acid.Critical Failure. You cannot "dry" this back to the product. You must re-cyclize by refluxing in fresh Acetic Anhydride.
Low Yield < 50% RecoverySolvent volume too high or product lost in mother liquor.Concentrate the mother liquor (rotary evaporator) and cool again for a second crop.
Oily Product No CrystalsImpurities preventing lattice formation or solvent trapped.Scratch the glass with a rod to induce nucleation. If oil persists, re-dissolve and add a seed crystal.
Material turns white powder Loss of crystallinityExposure to humid air during drying.Recrystallize immediately using anhydrous solvent. Store under Nitrogen.[2]
Yellow/Brown Color Visual InspectionOxidation of anthranilic acid residues.Perform the Hot Filtration step rigorously. Add activated charcoal if color persists (filter hot).

The "Hydrolysis Trap" (Mechanism & Logic)

Understanding the chemistry is vital for troubleshooting. The benzoxazinone ring is thermodynamically unstable in the presence of water and heat.

The Reaction You Want:


[2]

The Reaction You Must Prevent (The Trap):



If you use wet ethanol or leave the flask open to humid air while hot, the ring opens. This explains why the melting point shifts from 80 °C (Product) to 185 °C (Degradant).

HydrolysisTrap Product 2-methyl-4H-3,1-benzoxazin-4-one (Target) MP: 80-82°C Impurity N-acetylanthranilic acid (Degradant) MP: 185-187°C Product->Impurity Hydrolysis (Ring Opening) Water H2O / Wet Solvent Water->Impurity

Figure 2: The degradation pathway. Note the massive shift in melting point, serving as the primary purity indicator.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol for recrystallization?

  • Answer: Proceed with extreme caution. While some literature suggests ethanol, it carries two risks:

    • Hydrolysis: If the ethanol is not 100% dry (absolute), water will open the ring.

    • Ethanolysis: Prolonged heating in ethanol can cause the alcohol to attack the ring, forming the ethyl ester of acetylanthranilic acid.

    • Recommendation: Stick to Cyclohexane or Toluene/Heptane mixtures for stability.

Q2: My product smells like vinegar. Is this normal?

  • Answer: It indicates residual Acetic Anhydride or Acetic Acid from the synthesis.

    • Fix: Wash the crystals thoroughly with cold petroleum ether. If the smell persists, recrystallize again. Residual acid can catalyze hydrolysis during storage.

Q3: How do I store the purified compound?

  • Answer: Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen/Argon), in a cool, dry place. A desiccator is ideal.

Q4: I obtained a melting point of 215 °C. What is this?

  • Answer: This is likely a different derivative (e.g., a chalcone derivative of benzoxazinone) or a high-melting polymer. If you were synthesizing the base 2-methyl compound, this indicates a failed synthesis or contamination with high-molecular-weight side products.

References

  • ChemicalBook. (2025). 2-Methyl-4H-3,1-benzoxazin-4-one Properties and Melting Point Data.[1][3][4][5] Retrieved from

  • Sigma-Aldrich. (2025).[6] 2-Methyl-4H-3,1-benzoxazin-4-one Product Specification. Retrieved from

  • PubChem. (2025). 4H-3,1-Benzoxazin-4-one, 2-methyl- Compound Summary. National Library of Medicine. Retrieved from

  • Cayman Chemical. (2025). N-Acetylanthranilic Acid Safety Data Sheet (Impurity Data). Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimization

2-methyl-4H-3,1-benzoxazin-4-one yield optimization anthranilic acid

Status: Operational Ticket Subject: Yield Optimization & Troubleshooting for Anthranilic Acid Cyclization Assigned Specialist: Senior Application Scientist Executive Summary & Core Logic The synthesis of 2-methyl-4H-3,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Yield Optimization & Troubleshooting for Anthranilic Acid Cyclization Assigned Specialist: Senior Application Scientist

Executive Summary & Core Logic

The synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (often referred to as acetylanthranil) from anthranilic acid is a classic cyclodehydration. However, it is deceptively simple. The reaction is an equilibrium process where the product is a "dynamic" activated ester equivalent.

The Critical Failure Point: The benzoxazinone ring is highly susceptible to nucleophilic attack. The presence of water (even atmospheric moisture) during workup hydrolyzes the ring back to N-acetylanthranilic acid .

High yield is not achieved by pushing the forward reaction alone; it is achieved by preventing the reverse reaction during isolation.

The "Golden Standard" Protocols

Protocol A: Thermal Dehydration (Scale-Up Preferred)

Best for: Large batches (>10g) where microwave reactors are unavailable.

Reagents:

  • Anthranilic Acid (1.0 equiv)[1]

  • Acetic Anhydride (2.0 - 3.0 equiv) [Acts as reagent and solvent]

  • Optional: Anhydrous Sodium Acetate (0.1 equiv) [Catalyst]

Workflow:

  • Setup: Use a round-bottom flask with a Claisen adapter. Attach a thermometer and a distillation condenser (set for downward distillation), not a reflux condenser.

  • Reaction: Heat the mixture. As the temperature rises, the solid dissolves.

  • The Shift: Instead of simple reflux, heat the mixture to ~140°C . You must distill off the acetic acid byproduct as it forms.[2]

    • Why? Removing acetic acid shifts the equilibrium toward the benzoxazinone product (Le Chatelier’s principle).

  • Monitoring: Continue until the distillate temperature drops or the theoretical volume of acetic acid is collected.

  • Isolation (Crucial Step):

    • Cool the reaction mixture to approx. 60°C (do not let it solidify yet).

    • Remove excess acetic anhydride under reduced pressure (Rotavap).[3]

    • Wash: Add cold, dry n-hexane or petroleum ether to the residue. Triturate to induce crystallization.

    • Filter: Filter the solid under an inert atmosphere (nitrogen blanket) if possible.

    • Dry: Vacuum dry immediately.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, high yield (85-95%), and green chemistry compliance.

Workflow:

  • Mix: Combine Anthranilic Acid (5 mmol) and Acetic Anhydride (15 mmol) in a microwave-safe vial.

  • Irradiation: Irradiate at 210 W for 2 minutes .

  • Cool & Pulse: Cool to room temperature (prevent overheating/charring). Irradiate again for 3 minutes at 210 W.

  • Workup: Pour the reaction mixture directly into ice-cold n-heptane . The product will precipitate instantly. Filter and dry.[4]

Troubleshooting Dashboard

User Issue: "My product melts at ~185°C, not 80°C."

DiagnosticRoot CauseCorrective Action
High MP (180-185°C) Ring Opening. You isolated the intermediate N-acetylanthranilic acid.Dehydration Failure. The cyclization did not complete, or moisture entered during workup. Fix: Re-treat the solid with fresh acetic anhydride and distill off the acid.
Low Yield (<50%) Hydrolysis. You used water or ethanol during the wash step.Solvent Switch. Never wash this product with water. Use cold hexanes or toluene. Avoid ethanol for recrystallization as it can form the ethyl ester (solvolysis).
Charring / Tar Thermal Runaway. Reaction temperature >160°C.Control. Use a silicone oil bath set strictly to 140°C. If using microwave, use pulsed heating intervals.
White Precipitate in Distillate Sublimation. Product is subliming into the condenser.Airflow. Your vacuum or nitrogen flow is too strong. Use a wider bore condenser or reduce vacuum strength.

Visualizing the Mechanism & Failure Modes

The following diagram illustrates the pathway and the "Hydrolysis Trap" that destroys yield.

Benzoxazinone_Synthesis cluster_optimization Yield Optimization Zone Anthranilic Anthranilic Acid (Start) NAcetyl N-Acetylanthranilic Acid (Intermediate) MP: ~185°C Anthranilic->NAcetyl Acetylation (Fast) Ac2O Acetic Anhydride (Excess) Ac2O->NAcetyl Benzoxazinone 2-methyl-4H-3,1-benzoxazin-4-one (Target Product) MP: ~80-81°C NAcetyl->Benzoxazinone Cyclodehydration (- H2O / - AcOH) Benzoxazinone->NAcetyl Hydrolysis (Contact with moist air/solvents) Hydrolysis Moisture / Water (The Enemy)

Caption: Figure 1. The synthesis pathway showing the reversible nature of the cyclization. Note the red path: exposure to moisture reverts the target product (MP 80°C) back to the intermediate (MP 185°C).

FAQ: Advanced Optimization

Q: Can I recrystallize using ethanol? A: Proceed with caution. While older literature cites ethanol, 3,1-benzoxazin-4-ones are electrophilic. Prolonged heating in ethanol can lead to ethanolysis , forming ethyl N-acetylanthranilate.

  • Recommendation: Recrystallize from cyclohexane or a toluene/petroleum ether mix. These are non-nucleophilic and safe.

Q: Why is my product turning pink/brown on storage? A: This indicates oxidative degradation or the presence of unreacted amino groups.

  • Fix: Store the product in a desiccator, protected from light. Ensure the initial reaction had excess acetic anhydride to fully cap the amine.

Q: How do I confirm I have the product without running NMR? A: The Melting Point is your quickest diagnostic.

  • Target Product: 80–82 °C

  • Hydrolyzed Intermediate: 185 °C

  • Starting Material: 144–146 °C If your solid melts >100°C, the cyclization failed or reversed.

References

  • Heller, G., & Fiesselmann, H. (1902). Über die Reaktion von Anthranilsäure mit Säurechloriden.
  • ChemicalBook. (2024). 2-Methyl-4H-3,1-benzoxazin-4-one Properties and Melting Point Data. Retrieved from

  • Davoodnia, A., et al. (2008). Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Asian Journal of Chemistry. Retrieved from

  • Tišler, M. (1980). Advances in Heterocyclic Chemistry: Benzoxazinones. Academic Press. (Standard reference for reactivity and hydrolysis issues).
  • Gasilina, O. A., et al. (2025).[5] Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones under Microwave Irradiation. Russian Journal of General Chemistry. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of Benzoxazinone Intermediates in Ethanol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzoxazinone intermediates. This resource provides in-depth answers to frequently asked questions and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzoxazinone intermediates. This resource provides in-depth answers to frequently asked questions and troubleshooting advice for stability issues encountered when using ethanol as a solvent. Our goal is to equip you with the scientific understanding and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: My benzoxazinone intermediate appears to be degrading in ethanol during my reaction or workup. What is the likely cause?

A1: The primary cause of degradation is the nucleophilic attack of ethanol on the benzoxazinone ring, a reaction known as ethanolysis. The 4H-3,1-benzoxazin-4-one core contains an ester and a cyclic carbamate-like functionality, making the C4 carbonyl carbon electrophilic and susceptible to attack by nucleophiles like ethanol.[1][2] This ring-opening reaction results in the formation of an ethyl 2-(acylamino)benzoate derivative, which may not be the desired intermediate for your subsequent synthetic steps. Several studies that use benzoxazinones as precursors for quinazolinones in boiling ethanol implicitly demonstrate this reactivity, as the intended reaction proceeds via this ring-opening mechanism.[1][3]

Q2: I am using a benzoxazinone as a starting material to synthesize a quinazolinone with a primary amine in ethanol. Why is my yield low, and what are the major side products?

A2: While ethanol is a common solvent for this transformation, its role as a competing nucleophile can significantly lower your yield.[1][4] The primary amine is your desired nucleophile, but ethanol is present in a vast molar excess. The rate of reaction with your amine versus the rate of ethanolysis depends on factors like the nucleophilicity of the amine, steric hindrance, reaction temperature, and concentration. A common side product is the ethyl ester resulting from ethanolysis, as described in Q1. In some cases, if the reaction is intended to proceed with a different nucleophile like hydrazine, the solvent (ethanol) can still react to form an undesired side product.[4]

Q3: How do temperature and pH affect the stability of my benzoxazinone intermediate in ethanol?

A3:

  • Temperature: Higher temperatures significantly accelerate the rate of ethanolysis. Refluxing in ethanol, a common condition for many syntheses, will promote the degradation of the benzoxazinone ring.[1][3][5] The rate of polymerization of benzoxazines, a related class of compounds, is also highly temperature-dependent, indicating the general thermal lability of the ring system.[6][7]

  • pH: The stability is highly pH-dependent. Both acidic and basic conditions can catalyze the ring-opening.

    • Acidic conditions can protonate the ring oxygen or nitrogen, activating the carbonyl group towards nucleophilic attack.

    • Basic conditions can deprotonate ethanol to form the more potent ethoxide nucleophile, drastically increasing the rate of degradation. It's crucial to maintain a neutral pH if possible when handling benzoxazinones in ethanol for extended periods. The effect of pH on reaction rates is a well-established principle in organic chemistry.[8]

Troubleshooting Guide
Issue 1: Unexpected Peaks in LC-MS or NMR Analysis After Dissolving Intermediate in Ethanol
  • Problem: You dissolve your purified benzoxazinone intermediate in ethanol for analysis or for the next reaction step, and subsequent analysis (e.g., LC-MS, NMR) shows new, unexpected species.

  • Root Cause Analysis: This is a classic sign of on-instrument or pre-reaction degradation via ethanolysis. The benzoxazinone is reacting with the solvent. The formation of dihydro-benzoxazinone intermediates, where ethanol has added to the ring but not caused full elimination, has also been observed, especially with electron-withdrawing groups on the aromatic ring.[9][10][11]

  • Solution Workflow:

    • Solvent Change: For analytical purposes (NMR, LC-MS), switch to a non-nucleophilic, aprotic solvent such as deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or acetonitrile.

    • Low-Temperature Storage: If you must use ethanol, prepare the solution immediately before use and keep it at a low temperature (0-5 °C) to minimize the rate of degradation.

    • Confirm Identity: Characterize the unexpected peak. The ring-opened product will have a distinct mass (M + 46.07 amu for ethanol addition) and NMR signature (e.g., a new ethyl group quartet and triplet).

Issue 2: Low or Inconsistent Yields in Subsequent Reactions
  • Problem: You are using a benzoxazinone intermediate in a subsequent reaction in ethanol (e.g., quinazolinone synthesis), but the yield of the final product is low and varies between batches.

  • Root Cause Analysis: The integrity of your starting material is compromised before the desired reaction can complete. The benzoxazinone is degrading into the inactive ring-opened ethyl ester, effectively reducing the concentration of the reactive intermediate. The rate of this degradation can be influenced by minor variations in reaction time, temperature, or trace acidic/basic impurities.

  • Solution Workflow:

    • Minimize Exposure Time: Add the primary nucleophile (e.g., amine) to the reaction mixture before adding the benzoxazinone intermediate, or as quickly as possible thereafter.

    • Optimize Temperature: Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. Avoid refluxing in ethanol unless absolutely necessary and validated.

    • Consider Alternative Solvents: Explore less nucleophilic polar aprotic solvents like THF, Dioxane, or DMF. While these have their own safety and purification considerations, they will eliminate the problem of solvent-mediated degradation.

    • Monitor Starting Material: Use HPLC or TLC to monitor the consumption of the benzoxazinone starting material alongside the formation of the product. This can reveal if the starting material is degrading faster than it is reacting.

Experimental Protocols & Data
Protocol 1: HPLC-Based Stability Assessment of Benzoxazinone Intermediates

This protocol provides a quantitative method to assess the stability of a benzoxazinone intermediate in ethanol over time. High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling and stability studies.[12][13][14]

Objective: To determine the rate of degradation of a benzoxazinone intermediate in ethanol at a given temperature.

Materials:

  • Benzoxazinone intermediate (purified)

  • Anhydrous Ethanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 0.1% Formic Acid)

  • Volumetric flasks, autosampler vials

  • HPLC system with UV/DAD detector[15]

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the benzoxazinone intermediate in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Time Zero (T₀) Sample: Dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Inject immediately to establish the initial peak area.

  • Incubation: In a separate vial, add a known volume of the acetonitrile stock solution to pre-heated ethanol to achieve the same final concentration and begin timing. Maintain the solution at the desired test temperature (e.g., 25 °C or 50 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the ethanol solution, dilute it with the mobile phase to stop any significant further reaction, and transfer it to an autosampler vial.

  • HPLC Analysis: Analyze all samples using a suitable C18 column.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the benzoxazinone has maximum absorbance (e.g., determined by UV scan).

  • Data Analysis: Calculate the percentage of the benzoxazinone remaining at each time point relative to the T₀ sample. Plot the percentage remaining versus time.

Sample Stability Data (Hypothetical)

The following table summarizes the expected outcome from the stability protocol, demonstrating the impact of temperature on degradation.

Time (Hours)% Benzoxazinone Remaining (25 °C)% Benzoxazinone Remaining (50 °C)
0100.0100.0
198.592.1
297.185.4
494.273.0
888.853.3
2470.118.9
Visualizing the Mechanisms
Ethanolysis Degradation Pathway

The following diagram illustrates the nucleophilic attack of ethanol on the C4-carbonyl of the benzoxazinone ring, leading to the formation of the ring-opened ethyl ester product.

Ethanolysis cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Degradation Product Benzoxazinone Benzoxazinone Intermediate TransitionState Tetrahedral Intermediate Benzoxazinone->TransitionState Nucleophilic Attack Ethanol Ethanol (Solvent) Ethanol->TransitionState Product Ring-Opened Ethyl Ester TransitionState->Product Ring Opening

Caption: Mechanism of Ethanolysis of a 1,3-Benzoxazin-4-one Ring.

Workflow for Stability Analysis

This diagram outlines the key steps in the recommended HPLC protocol for assessing intermediate stability.

StabilityWorkflow A Prepare Concentrated Stock in Acetonitrile B Create T₀ Sample (Dilute in Mobile Phase) A->B D Incubate Stock with Ethanol at Test Temp A->D C Inject T₀ Sample into HPLC B->C H Calculate % Remaining vs. Time E Withdraw Aliquots at Time Intervals D->E F Quench & Dilute Samples E->F G Analyze All Samples via HPLC F->G G->H

Caption: Workflow for Time-Course Stability Analysis.

References
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Brieflands. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Behalo, M. S., Abdelmajeid, A., & Aly, A. A. (n.d.). Synthesis of quinazoline derivatives as potential antimicrobial agents. Available at: [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. (2011). MDPI. Available at: [Link]

  • Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. ResearchGate. Available at: [Link]

  • Model reaction for the synthesis of benzoxazinone. ResearchGate. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. Available at: [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. ResearchGate. Available at: [Link]

  • 4H-Benzo[d][3][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. Available at: [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018). ResearchGate. Available at: [Link]

  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. ResearchGate. Available at: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025). ResearchGate. Available at: [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Mansoura University. Available at: [Link]

  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. (2016). Green Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). National Center for Biotechnology Information. Available at: [Link]

  • HPLC/DAD ANALYSIS OF BENTAZONE AND AZINPHOS-METHYL IN WATER SAMPLE. (n.d.). INCD ECOIND. Available at: [Link]

  • Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. (2023). MDPI. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. Available at: [Link]

  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. (2016). RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Acetylanthranilic Acid Cyclization

As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization of N-acetylanthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one (acetylanthranil). While seemingly a straightforward d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization of N-acetylanthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one (acetylanthranil). While seemingly a straightforward dehydration, the reaction is plagued by reversible thermodynamics and thermal sensitivity. This guide deconstructs the mechanistic pitfalls of this workflow and provides self-validating protocols to optimize your isolated yields.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield: 2-Methyl-3,1-benzoxazin-4-one Analyze Analyze Crude via TLC/NMR Start->Analyze Hydrolysis High Starting Material (N-acetylanthranilic acid) Analyze->Hydrolysis Major Spot is SM Degradation Complex Mixture / Tarry Byproducts Analyze->Degradation Multiple Spots Moisture Root Cause: Moisture Hydrolysis during workup Hydrolysis->Moisture Thermal Root Cause: Thermal Degradation or Over-reaction Degradation->Thermal Sol1 Implement Anhydrous Workup (Vacuum / Azeotropic Distillation) Moisture->Sol1 Sol2 Reduce Temp/Time or Use Cyanuric Chloride at RT Thermal->Sol2

Diagnostic workflow for troubleshooting low yields in benzoxazinone cyclization.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My isolated yield is consistently below 40%, and NMR shows a large amount of starting material. What is going wrong? A1: The most common cause of "recovered starting material" is not incomplete reaction, but rather hydrolysis during workup . The 4H-3,1-benzoxazin-4-one ring system is highly electrophilic. The C4 carbonyl carbon and the C2 imine-like carbon are highly susceptible to nucleophilic attack by water. When exposed to aqueous workup conditions or even atmospheric moisture, the oxazine ring undergoes rapid hydrolysis, reverting to the thermodynamically favored N-acetylanthranilic acid (1)[1]. This is frequently misdiagnosed as an 'incomplete reaction'. Solution: Avoid aqueous quenching entirely. Remove excess reagents via vacuum distillation or azeotropic distillation.

Q2: I am observing dark, tarry mixtures and multiple spots on TLC when refluxing in neat acetic anhydride. How can I prevent degradation? A2: While acetic anhydride is a standard dehydrating agent, refluxing at its boiling point (~140 °C) for extended periods (>4 hours) can lead to the decomposition of the benzoxazinone or the formation of dark, polymeric byproducts. If TLC indicates complete consumption of the starting material but a complex mixture of products, thermal degradation is the likely culprit. Solution: Reduce the reaction time to 1-2 hours, or switch to a milder cyclization strategy. For instance, using cyanuric chloride and triethylamine allows cyclization at room temperature, preserving sensitive functional groups (2)[2].

Q3: Can I synthesize the benzoxazinone directly from anthranilic acid without isolating the N-acetyl intermediate? A3: Yes. A one-pot acylation-cyclization can be performed by treating anthranilic acid with an excess of acetic anhydride. The first equivalent acylates the amine, and the subsequent equivalents drive the cyclization into the benzoxazinone (3)[3]. However, this method requires rigorous anhydrous removal of the excess reagents to prevent the aforementioned hydrolysis issues.

Quantitative Data: Method Comparison

Cyclization StrategyReagents / SolventTemperatureTimeExpected YieldPrimary Advantage
Conventional Neat Ac₂O (excess)140 °C (Reflux)1–4 h68–80%Fast kinetics, simple setup
Azeotropic Distillation Ac₂O (1.4 eq) / Heptane98 °C (Reflux)3 h~80%Prevents thermal degradation and hydrolysis
Mild Catalytic Cyanuric Chloride / Et₃N25 °C (RT)8 h45–60%Avoids harsh heating entirely

Self-Validating Experimental Protocol: Anhydrous Cyclization

This protocol intentionally omits the traditional aqueous quench. By isolating the product strictly through physical distillation and anhydrous precipitation, you create a self-validating system : if the yield improves dramatically using this method, you have definitively proven that moisture—not reaction kinetics—was your limiting factor.

Materials:

  • N-acetylanthranilic acid (1.0 equiv)

  • Acetic anhydride (1.4 equiv)

  • Anhydrous heptane

  • Anhydrous petroleum ether

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried round-bottom flask flushed with inert gas (N₂/Ar), suspend N-acetylanthranilic acid in anhydrous heptane (10 mL per gram of substrate).

  • Activation : Add acetic anhydride (1.4 equiv). Causality: The slight excess ensures complete mixed-anhydride formation and subsequent intramolecular cyclization without generating excessive polymeric byproducts.

  • Cyclization : Heat the mixture to a gentle reflux (~98 °C) for 3 hours. Monitor via TLC (using an anhydrous eluent system like EtOAc/Hexane) to confirm the disappearance of the starting material.

  • Anhydrous Workup (Critical Step) : Do not add water. Equip the flask with a distillation head. Remove the heptane, unreacted acetic anhydride, and the acetic acid byproduct via azeotropic distillation under atmospheric or slightly reduced pressure (4)[4].

  • Isolation : Triturate the resulting crude solid with cold, anhydrous petroleum ether to extract the 2-methyl-4H-3,1-benzoxazin-4-one and remove trace impurities. Filter rapidly under a blanket of nitrogen (3)[3].

  • Storage : Immediately store the isolated solid in a vacuum desiccator or under inert gas at 2-8 °C to prevent ambient hydrolysis.

References

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)
  • Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)
  • WO1997028118A1 - Process for preparing anthranilic acids Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: 4H-3,1-Benzoxazin-4-one Ring System

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 4H-3,1-benzoxazin-4-one heterocyclic system. This guide provides in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 4H-3,1-benzoxazin-4-one heterocyclic system. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the primary challenge associated with this scaffold: its inherent sensitivity to moisture. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the integrity of your compounds and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of 4H-3,1-benzoxazin-4-ones.

Q1: What makes the 4H-3,1-benzoxazin-4-one ring so susceptible to moisture?

A: The 4H-3,1-benzoxazin-4-one ring system contains two electrophilic carbonyl-like carbons within its oxazinone ring: the C4-ketone and the C2-carbon, which is part of a masked N,O-acetal. Both sites are susceptible to nucleophilic attack by water, leading to hydrolysis.[1][2] This reaction opens the heterocyclic ring to form the corresponding N-acylanthranilic acid, which is often observed as a primary degradation product.[3][4][5]

Q2: How does pH influence the rate of hydrolysis?

A: The rate and mechanism of hydrolysis are highly pH-dependent.

  • Under basic conditions (pH > 7): Hydroxide ions (OH⁻) readily attack the more electrophilic C4-carbonyl carbon, leading to rapid ring opening.[2]

  • Under acidic conditions (pH < 7): The ring nitrogen (N3) can be protonated. Water then attacks the C2 position, which is also an electrophilic site.[2]

  • Neutral pH (pH ≈ 7): While slower than under acidic or basic conditions, hydrolysis still occurs. Some derivatives are known to be very sensitive between pH 4.0 and 8.0, with half-lives of less than an hour at room temperature.[6]

Q3: Do substituents on the ring system affect its stability?

A: Yes, significantly. The electronic properties of the substituent at the C2-position play a critical role.

  • Electron-Withdrawing Groups (EWGs): EWGs at the C2-position can increase the electrophilicity of the ring carbons, potentially making the compound more susceptible to nucleophilic attack.

  • Small Alkyl Groups: When the C2 position is occupied by a hydrogen or a small alkyl group, the ring can be opened more easily by nucleophiles compared to bulkier or more electron-donating groups.[1]

  • Aromatic Substituents: Aryl groups at the C2-position generally confer more stability compared to small alkyl groups. However, their stability is still a major consideration.

Q4: What are the ideal storage conditions for 4H-3,1-benzoxazin-4-one derivatives?

A: To ensure long-term stability, these compounds must be protected from atmospheric moisture.

  • Solid Form: Store as a dry solid in a tightly sealed vial, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended.

  • In Solution: Prepare solutions fresh using anhydrous solvents. If storage in solution is unavoidable, use a well-sealed container (e.g., a vial with a PTFE-lined cap) and store under an inert atmosphere at low temperatures. Be aware that even trace amounts of water in the solvent can cause degradation over time.

Mechanistic Insights: The Hydrolysis Pathway

Understanding the mechanism of degradation is key to preventing it. The following diagram illustrates the two primary pathways for the hydrolytic ring-opening of the 4H-3,1-benzoxazin-4-one scaffold.

Caption: pH-Dependent Hydrolysis of 4H-3,1-Benzoxazin-4-one.

Troubleshooting Guide

This guide provides solutions to specific problems encountered during synthesis, work-up, and analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of desired benzoxazinone; starting material (e.g., anthranilic acid) consumed. Hydrolysis during reaction or work-up. The primary cause is often the presence of water in solvents or reagents, or an aqueous work-up under non-neutral pH conditions.1. Ensure Anhydrous Conditions: Oven-dry all glassware overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, either freshly distilled or from a commercial source (e.g., Sure/Seal™ bottles).[7] 2. Neutralize Work-up: If an aqueous wash is necessary, use a saturated, neutral salt solution like brine (sat. aq. NaCl) and work quickly. Avoid acidic or basic washes (e.g., HCl, NaHCO₃) if possible. If an acid or base wash is required, perform it at low temperature (0°C) and immediately proceed to extraction and drying.
An additional, more polar spot appears on the TLC plate during reaction monitoring or after work-up. Formation of the N-acylanthranilic acid intermediate. This is the ring-opened hydrolysis product.[3][4] It is more polar due to the free carboxylic acid and amide N-H, resulting in a lower Rƒ value on silica gel.1. Confirm Identity: Co-spot the reaction mixture with your starting anthranilic acid derivative. If the new spot is different, it is likely the hydrolysis product. 2. Prevent Further Degradation: Immediately dry the organic layer over a vigorous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo without heating. 3. Purification Strategy: Purify via flash chromatography using a non-polar solvent system as quickly as possible. Consider pre-treating the silica gel with triethylamine (1% in eluent) to neutralize acidic sites that can catalyze degradation on the column.
Product decomposes during purification by silica gel chromatography. Silica gel is slightly acidic and contains adsorbed water. These properties can catalyze the hydrolysis of sensitive benzoxazinones directly on the column, leading to streaking, low recovery, and isolation of the ring-opened product.1. Use Neutralized Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). Pack the column with this slurry. The base neutralizes the acidic sites. 2. Switch Stationary Phase: If the compound is exceptionally sensitive, consider using a less acidic stationary phase like neutral alumina. 3. Minimize Residence Time: Do not let the compound sit on the column. Perform the chromatography efficiently and collect fractions promptly.
¹H NMR spectrum shows broad peaks or unexpected signals, inconsistent with the pure benzoxazinone structure. Partial hydrolysis in the NMR solvent. Many deuterated solvents, particularly DMSO-d₆, can contain trace amounts of D₂O, which is sufficient to cause slow degradation in the NMR tube.1. Use Anhydrous NMR Solvent: Use freshly opened ampules of deuterated solvent or solvent stored over molecular sieves. 2. Acquire Spectrum Promptly: Do not let the sample sit in the NMR tube for an extended period before analysis. Acquire the spectrum immediately after dissolution. 3. Check for Degradation Product: Look for characteristic signals of the N-acylanthranilic acid: a broad peak for the carboxylic acid proton (>10 ppm) and distinct aromatic signals.
Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving issues related to the instability of the 4H-3,1-benzoxazin-4-one ring.

G problem Problem Encountered: Low Yield / Impure Product / Decomposition check_reaction Was the reaction run under strictly anhydrous conditions? problem->check_reaction During Synthesis check_workup What was the work-up procedure? problem->check_workup Post-Reaction check_purification How was the product purified? problem->check_purification During Isolation check_storage How was the final product stored? problem->check_storage Post-Purification check_reaction->check_workup Yes sol_anhydrous Solution: - Oven-dry all glassware - Use anhydrous solvents - Run under inert gas (N₂/Ar) check_reaction->sol_anhydrous No sol_workup_aqueous Aqueous or non-neutral (acid/base) washes used? check_workup->sol_workup_aqueous check_purification->check_storage Alternative Method sol_purification Solution: - Neutralize silica with Et₃N - Consider using alumina - Purify quickly check_purification->sol_purification Standard Silica Gel sol_storage Solution: - Store solid in a desiccator - Use inert atmosphere - Store at low temperature (-20°C) check_storage->sol_storage sol_workup_neutral Solution: - Use neutral washes (brine) - Work quickly at low temp (0°C) - Avoid strong acid/base sol_workup_aqueous->check_purification No (Anhydrous work-up) sol_workup_aqueous->sol_workup_neutral Yes

Caption: Logical workflow for troubleshooting benzoxazinone instability.

Experimental Protocols

Adherence to rigorous experimental technique is paramount. The following protocols provide validated, step-by-step methodologies for handling these sensitive compounds.

Protocol 1: General Procedure for Anhydrous Synthesis

This protocol provides a template for synthesizing a 2-substituted-4H-3,1-benzoxazin-4-one using a cyclizing agent like acetic anhydride, a common and effective method.[4]

Objective: To synthesize a 2-substituted-4H-3,1-benzoxazin-4-one while rigorously excluding water to prevent hydrolysis.

Materials:

  • N-acylanthranilic acid derivative

  • Acetic anhydride (or other suitable cyclizing agent)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask and condenser (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Place all glassware (flask, condenser, stir bar) in an oven at >120°C for at least 4 hours (overnight is preferred).

  • Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: To the cooled flask, add the N-acylanthranilic acid (1.0 eq) followed by the anhydrous solvent (e.g., toluene, ~0.1 M concentration).

  • Cyclization: Add acetic anhydride (1.5 - 2.0 eq) to the suspension/solution via syringe.

  • Reaction: Heat the reaction mixture to reflux under the inert atmosphere.

  • Monitoring (QC Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should be less polar than the starting N-acylanthranilic acid. The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Critical Step): a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use an aqueous work-up at this stage. c. The crude product can often be purified by recrystallization from an anhydrous solvent (e.g., ethyl acetate/hexanes) or by careful chromatography (see Protocol 2).

Protocol 2: Purification by Neutralized Flash Column Chromatography

Objective: To purify a moisture-sensitive 4H-3,1-benzoxazin-4-one without inducing degradation on the column.

Materials:

  • Crude benzoxazinone product

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Glass column and other standard chromatography equipment

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system that gives your desired product an Rƒ value of ~0.3.

  • Prepare Neutralized Eluent: To your chosen eluent, add 1% triethylamine by volume (e.g., 10 mL of Et₃N for every 990 mL of eluent).

  • Prepare Neutralized Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and stir to create a uniform slurry. This step ensures all acidic sites on the silica are passivated.

  • Pack the Column: Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the solution directly onto the column.

  • Elute and Collect: Run the column with the neutralized eluent. Collect fractions and analyze them by TLC.

  • Isolate Product (QC Checkpoint): Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure. Confirm the structure and purity of the final product by NMR spectroscopy immediately.

References
  • Tale, R. H., & Rodge, A. H. (2017). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][8]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Errede, L. A. (1976). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved February 27, 2026, from [Link]

  • Al-Rawi, J. M. A., & Dawood, K. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 550-560. [Link]

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[3][8]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. [Link]

  • Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]

  • Abdel-Monem, A. R., et al. (2019). Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • Gabriele, B., Salerno, G., Fazio, A., & Bossio, M. R. (2001). A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. Organic Letters, 3(9), 1331–1333. [Link]

  • Errede, L. A., & McBrady, J. J. (1976). Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (6), 733-738. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949.
  • Reddy, T. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5201. [Link]

  • El-Hamouly, W. S., & El-Khamry, A. A. (2015). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Retrieved February 27, 2026, from [Link]

  • El-Khamry, A. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new h. Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796-802. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the IR Carbonyl Stretching Frequency of 2-Methyl-4H-3,1-benzoxazin-4-one

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy serves as a rapid and reliable tool for functional g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy serves as a rapid and reliable tool for functional group identification, offering critical insights into molecular structure. This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency of 2-methyl-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold. We will objectively compare its expected IR signature with that of common precursors and related benzoxazinone derivatives, supported by experimental data and established spectroscopic principles.

The Significance of the Carbonyl Stretch in Benzoxazinone Characterization

The 4H-3,1-benzoxazin-4-one ring system features a distinctive lactone-like carbonyl group. The position of its stretching vibration in the IR spectrum is highly sensitive to the electronic environment of the molecule. Factors such as ring strain, conjugation, and the electronic nature of substituents can cause significant shifts in the absorption frequency. Therefore, a thorough understanding of the expected C=O stretching frequency is crucial for confirming the successful synthesis of the target molecule and for identifying potential impurities.

Expected IR Carbonyl Frequency of 2-Methyl-4H-3,1-benzoxazin-4-one

Based on published data for various 2-substituted 4H-3,1-benzoxazin-4-ones, the carbonyl stretching frequency is consistently observed in the range of 1760-1770 cm⁻¹ . This high frequency is characteristic of a strained and/or electron-withdrawing environment for the carbonyl group.

Comparative Analysis with Alternative Benzoxazinones

To provide a clear benchmark, the following table summarizes the experimentally determined IR carbonyl stretching frequencies for several 2-substituted 4H-3,1-benzoxazin-4-one derivatives:

CompoundCarbonyl (C=O) Stretching Frequencies (cm⁻¹)Reference
2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one1766, 1711, 1647[1][2]
2-Phenyl-4H-3,1-benzoxazin-4-one1760
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one1766[3]
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one1762[3]

Note: The presence of multiple carbonyl peaks in 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one is due to the additional carbonyl groups in the phthaloyl moiety.

The data consistently show a strong absorption band in the 1760-1770 cm⁻¹ region, which can be confidently assigned to the lactone-like carbonyl of the benzoxazinone ring. The minor variations are attributable to the different electronic effects of the substituent at the 2-position. For 2-methyl-4H-3,1-benzoxazin-4-one, the carbonyl stretch is therefore predicted to be within this established range.

Distinguishing from Starting Materials and Intermediates

A crucial aspect of spectroscopic analysis is the ability to differentiate the final product from unreacted starting materials or synthetic intermediates. The common synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with acetic anhydride.[4] The intermediate in this reaction is N-acetylanthranilic acid.

IR Spectral Features of Precursors:
CompoundKey IR Absorptions (cm⁻¹)Reference
Anthranilic Acid ~1670 (C=O) , 3300-3500 (N-H and O-H stretches)[5]
N-Acetylanthranilic Acid ~1680 (Amide C=O), ~1700 (Carboxylic Acid C=O) , ~3300 (N-H stretch)[2]

The carbonyl stretching frequencies of both anthranilic acid and N-acetylanthranilic acid are significantly lower than that expected for 2-methyl-4H-3,1-benzoxazin-4-one. This clear spectral separation allows for straightforward monitoring of the reaction progress and confirmation of product purity. The disappearance of the broad O-H and distinct N-H stretching bands of the starting materials, along with the appearance of the sharp, high-frequency carbonyl peak of the benzoxazinone, are definitive indicators of a successful reaction.

Experimental Protocol: Synthesis and IR Characterization

The following is a generalized, self-validating protocol for the synthesis and IR analysis of 2-methyl-4H-3,1-benzoxazin-4-one.

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This procedure is adapted from established methods for the synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and acetic anhydride (3-5 equivalents).

  • Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like petroleum ether to remove soluble impurities.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.[6] The melting point of the purified product should be in the range of 80-82°C.[6]

Diagram of the Synthetic Workflow

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Anthranilic_Acid Anthranilic Acid Reflux Reflux (1-2h) Anthranilic_Acid->Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reflux Evaporation Remove Acetic Anhydride (Reduced Pressure) Reflux->Evaporation Cool Trituration Triturate with Petroleum Ether Evaporation->Trituration Filtration Filtration Trituration->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product 2-Methyl-4H-3,1- benzoxazin-4-one Recrystallization->Product Pure Crystals IR_Interpretation Start Acquire IR Spectrum of Sample Check_Carbonyl Strong peak at ~1760-1770 cm⁻¹? Start->Check_Carbonyl Check_OH_NH Absence of broad peaks at 3200-3500 cm⁻¹? Check_Carbonyl->Check_OH_NH Yes Impurity_Present Sample may contain starting materials or intermediate Check_Carbonyl->Impurity_Present No Check_Impurity_CO Absence of strong peak at ~1670-1700 cm⁻¹? Check_OH_NH->Check_Impurity_CO Yes Check_OH_NH->Impurity_Present No Product_Confirmed Product is likely pure 2-Methyl-4H-3,1-benzoxazin-4-one Check_Impurity_CO->Product_Confirmed Yes Check_Impurity_CO->Impurity_Present No

Caption: Decision-making flow for IR spectral analysis.

Conclusion

The IR carbonyl stretching frequency of 2-methyl-4H-3,1-benzoxazin-4-one is a highly diagnostic tool for its identification and purity assessment. By understanding the expected range of 1760-1770 cm⁻¹ for the lactone-like carbonyl and comparing it to the distinctly different spectral features of its precursors, researchers can confidently characterize this important heterocyclic compound. The provided experimental and analytical workflows offer a robust framework for the synthesis and validation of 2-methyl-4H-3,1-benzoxazin-4-one in a laboratory setting.

References

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]

  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d]o[1][6]xazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. The Journal of Physical Chemistry A. [Link]

  • 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. National Institutes of Health. [Link]

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST WebBook. [Link]

  • N-acetylanthranilic acid | C9H9NO3 | CID 6971. PubChem. [Link]

  • Anthranilic Acid | C7H7NO2 | CID 227. PubChem. [Link]

  • n-acetylanthranilic acid - COCONUT. COCONUT. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. [Link]

  • Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. Scite.ai. [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl- and 2-Phenyl-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Decoding Molecular Structures with Mass Spectrometry In the realm of analytical chemistry, mass spectrometry (MS) stands as an indispensable t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Molecular Structures with Mass Spectrometry

In the realm of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The technique of coupling electrospray ionization (ESI) with tandem mass spectrometry (MS/MS) provides a powerful platform for probing the intricate fragmentation patterns of organic molecules. This guide offers an in-depth comparison of the ESI-MS/MS fragmentation patterns of two closely related benzoxazinone derivatives: 2-methyl-4H-3,1-benzoxazin-4-one and its analogue, 2-phenyl-4H-3,1-benzoxazin-4-one. Understanding these fragmentation pathways is crucial for the unambiguous identification of these and similar compounds in complex matrices, a common challenge in drug metabolism studies, natural product discovery, and synthetic chemistry.

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The differentiation of isomers and analogues is a critical analytical task, and their characteristic fragmentation patterns in mass spectrometry provide the key to their specific identification. This guide will delve into the mechanistic details of their fragmentation, supported by literature data, to provide a practical reference for researchers in the field.

Proposed Fragmentation Pathway of 2-Methyl-4H-3,1-benzoxazin-4-one

Upon electrospray ionization in positive ion mode, 2-methyl-4H-3,1-benzoxazin-4-one (molecular weight: 161.16 g/mol ) is expected to form a protonated molecular ion [M+H]⁺ at m/z 162. Collision-induced dissociation (CID) of this precursor ion is anticipated to initiate a cascade of fragmentation events. The primary fragmentation is likely to be a retro-Diels-Alder (RDA) reaction, a common pathway for heterocyclic systems. This would involve the cleavage of the oxazinone ring, leading to the expulsion of a neutral ketene (CH₂=C=O) molecule and the formation of a benzoylium ion derivative.

A key fragmentation pathway is proposed to be the loss of carbon monoxide (CO) from the protonated molecule, a characteristic fragmentation for many cyclic carbonyl compounds. This would be followed by the loss of acetonitrile (CH₃CN) to yield a stable benzyne radical cation.

The proposed major fragmentation steps are as follows:

  • Formation of the protonated molecule: C₉H₇NO₂ + H⁺ → [C₉H₈NO₂]⁺ (m/z 162)

  • Loss of carbon monoxide (CO): [C₉H₈NO₂]⁺ → [C₈H₈NO]⁺ + CO (m/z 134)

  • Loss of acetonitrile (CH₃CN): [C₈H₈NO]⁺ → [C₆H₄]⁺˙ + CH₃CN (m/z 76)

An alternative initial fragmentation could involve the loss of the methyl radical followed by the loss of two molecules of carbon monoxide.

M [M+H]⁺ m/z 162 F1 [M+H-CO]⁺ m/z 134 M->F1 - CO F2 [M+H-CO-CH₃CN]⁺˙ m/z 76 F1->F2 - CH₃CN

Caption: Proposed ESI-MS/MS fragmentation of 2-methyl-4H-3,1-benzoxazin-4-one.

Established Fragmentation Pathway of 2-Phenyl-4H-3,1-benzoxazin-4-one: A Comparative Analysis

In contrast to its 2-methyl counterpart, the mass spectral fragmentation of 2-phenyl-4H-3,1-benzoxazin-4-one has been documented. A study by Bowie et al. (1968) provides insight into its behavior under electron ionization (EI), which often induces similar fragmentation pathways to those observed in ESI-MS/MS. The molecular weight of 2-phenyl-4H-3,1-benzoxazin-4-one is 223.23 g/mol .

The fragmentation of the 2-phenyl derivative is also dominated by the cleavage of the heterocyclic ring. The key differentiating feature is the presence of the phenyl group, which influences the stability of the resulting fragment ions and opens up additional fragmentation channels.

The documented fragmentation pathway under electron ionization is as follows:

  • Formation of the molecular ion: C₁₄H₉NO₂ + e⁻ → [C₁₄H₉NO₂]⁺˙ (m/z 223)

  • Loss of carbon monoxide (CO): [C₁₄H₉NO₂]⁺˙ → [C₁₃H₉NO]⁺˙ (m/z 195)

  • Loss of a hydrogen atom: [C₁₃H₉NO]⁺˙ → [C₁₃H₈NO]⁺ (m/z 194)

  • Formation of the benzoyl cation: A significant fragmentation pathway involves the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

  • Formation of the phenyl cation: Subsequent loss of CO from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77.

M [M]⁺˙ m/z 223 F1 [M-CO]⁺˙ m/z 195 M->F1 - CO F3 [C₆H₅CO]⁺ m/z 105 M->F3 Ring Cleavage F2 [M-CO-H]⁺ m/z 194 F1->F2 - H• F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Established EI-MS fragmentation of 2-phenyl-4H-3,1-benzoxazin-4-one.

Comparative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) of the proposed and documented fragment ions for the two compounds.

Feature2-Methyl-4H-3,1-benzoxazin-4-one (Proposed)2-Phenyl-4H-3,1-benzoxazin-4-one (Documented)
Molecular Weight 161.16223.23
[M+H]⁺ / [M]⁺˙ 162223
Key Fragment 1 m/z 134 ([M+H-CO]⁺)m/z 195 ([M-CO]⁺˙)
Key Fragment 2 m/z 76 ([M+H-CO-CH₃CN]⁺˙)m/z 194 ([M-CO-H]⁺)
Key Fragment 3 -m/z 105 ([C₆H₅CO]⁺)
Key Fragment 4 -m/z 77 ([C₆H₅]⁺)

The comparison clearly illustrates how the substituent at the 2-position dictates the fragmentation pathway. The methyl group in 2-methyl-4H-3,1-benzoxazin-4-one leads to the characteristic loss of acetonitrile, a fragmentation not observed for the 2-phenyl analogue. Conversely, the phenyl group in 2-phenyl-4H-3,1-benzoxazin-4-one directs the fragmentation towards the formation of the highly stable benzoyl and phenyl cations, which are diagnostic for this compound.

Experimental Protocol for ESI-MS/MS Analysis

This section provides a generalized, yet detailed, protocol for acquiring high-quality ESI-MS/MS data for benzoxazinone derivatives.

1. Sample Preparation:

  • Prepare a stock solution of the analytical standard (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid (for positive ion mode).

  • For LC-MS analysis, the final concentration will depend on the sensitivity of the instrument and the chromatographic conditions.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Analysis:

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): Instrument-dependent, typically 10-20 psi.

    • Drying Gas (N₂): Instrument-dependent, typically 5-10 L/min at 250-350 °C.

  • LC-MS Analysis:

    • Liquid Chromatography System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A generic gradient could be 5-95% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

3. MS/MS Data Acquisition:

  • Full Scan (MS1): Acquire a full scan spectrum to identify the m/z of the protonated molecular ion ([M+H]⁺).

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will need to be determined empirically for each compound to obtain a rich fragmentation spectrum.

    • Acquire the product ion spectrum.

4. Data Analysis:

  • Identify the major fragment ions in the product ion spectrum.

  • Propose fragmentation pathways based on the observed neutral losses and the known principles of mass spectral fragmentation.

  • Compare the fragmentation pattern to that of known standards or literature data for structural confirmation.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (1 mg/mL) P2 Dilute for Analysis (1-10 µg/mL) P1->P2 A1 Infusion or LC Introduction P2->A1 A2 Electrospray Ionization (ESI+) A1->A2 A3 Full Scan (MS1) Identify [M+H]⁺ A2->A3 A4 Product Ion Scan (MS/MS) Select [M+H]⁺, Apply CID A3->A4 D1 Identify Fragment Ions A4->D1 D2 Propose Fragmentation Pathway D1->D2 D3 Compare with Reference Data D2->D3

Caption: Experimental workflow for MS/MS analysis of benzoxazinones.

Conclusion

The mass spectrometry fragmentation patterns of 2-methyl- and 2-phenyl-4H-3,1-benzoxazin-4-one are distinct and diagnostic, primarily influenced by the nature of the substituent at the 2-position. While the 2-methyl derivative is proposed to undergo a characteristic loss of acetonitrile following an initial loss of carbon monoxide, the 2-phenyl analogue fragments to produce the stable benzoyl and phenyl cations. This comparative guide provides a framework for the identification and structural elucidation of these and other related benzoxazinone compounds. The detailed experimental protocol offers a starting point for researchers to develop robust analytical methods for the characterization of this important class of heterocyclic molecules. By understanding these fundamental fragmentation behaviors, scientists can more confidently identify and differentiate complex benzoxazinone structures in their research endeavors.

References

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, M. B., & Rodda, H. J. (1968). Electron impact studies. XX. Mass spectra of 1,3-dioxolans and 1,3-oxathiolans. Australian Journal of Chemistry, 21(7), 1777-1788. [Link]

  • Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]

  • Zein, M. A. (2013). Antimicrobial Evaluation of some Prepared Fused Quinazolinone Derivatives. Paripex - Indian Journal of Research, 2(4), 24-27. [Link]

Validation

Mechanistic Divergence: Alternate Substrates vs. Suicide Inactivators

An in-depth comparative analysis of serine protease inhibitors requires moving beyond basic IC values to understand the fundamental kinetic and structural mechanisms that govern enzyme-inhibitor interactions. Human Neutr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of serine protease inhibitors requires moving beyond basic IC


 values to understand the fundamental kinetic and structural mechanisms that govern enzyme-inhibitor interactions. Human Neutrophil Elastase (HNE) is a highly destructive serine protease implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.

In the pursuit of clinical candidates, two prominent classes of heterocyclic inhibitors have emerged: Benzoxazinones and Isocoumarins . While both target the active-site Ser195 of HNE, their post-binding reaction trajectories diverge significantly, dictating their efficacy, reversibility, and potential off-target toxicity.

This guide provides a comprehensive technical comparison of these two inhibitor classes, detailing their mechanistic divergence, kinetic profiling, and the self-validating experimental workflows required to evaluate them.

Both benzoxazinones and isocoumarins exploit the canonical catalytic triad of HNE (Ser195, His57, Asp102). However, the structural nature of their heterocyclic rings dictates entirely different fates upon acylation.

Benzoxazinones (Alternate Substrate Inhibitors): Benzoxazinones, such as 4H-3,1-benzoxazin-4-ones, act as "alternate substrates"[1]. The highly nucleophilic Ser195 attacks the C4 carbonyl carbon of the benzoxazinone ring, leading to ring opening and the formation of a relatively stable acyl-enzyme intermediate. Because the deacylation step is sterically and electronically hindered, the enzyme remains trapped in this inactive state for extended periods. This mechanism is classified as slow-binding or pseudo-irreversible, meaning the enzyme can eventually regenerate[2].

Isocoumarins (Mechanism-Based Suicide Inactivators): Isocoumarins, particularly 3-alkoxy-7-amino-4-chloroisocoumarins, are true suicide inhibitors[3]. Upon attack by Ser195 at the lactone carbonyl, the ring opens to unmask a highly reactive electrophilic species—typically a quinone imine methide (facilitated by the 7-amino group). This newly generated electrophile rapidly alkylates the adjacent His57 residue in the catalytic triad. The result is a doubly covalent, completely irreversible enzyme-inhibitor complex[4].

Mechanism HNE Human Neutrophil Elastase (HNE) Active Ser195 Nucleophile Benz Benzoxazinone (Alternate Substrate) HNE->Benz Non-covalent Binding (Ki) Iso Isocoumarin (Suicide Inactivator) HNE->Iso Non-covalent Binding (Ki) AcylB Acyl-Enzyme Intermediate (Ring Opening at C4) Benz->AcylB Ser195 attacks Carbonyl AcylI Acyl-Enzyme Intermediate (Unmasks Quinone Imine Methide) Iso->AcylI Ser195 attacks Carbonyl DeadB Slow Deacylation (Reversible/Pseudo-Irreversible) AcylB->DeadB Hydrolysis DeadI Doubly Covalent Alkylation of His57 (Irreversible Inactivation) AcylI->DeadI Cross-linking

Mechanistic divergence of benzoxazinones and isocoumarins in human neutrophil elastase inhibition.

Kinetic Profiling and Quantitative Data

When evaluating mechanism-based inhibitors, standard IC


 values are often misleading because the inhibition is time-dependent. Instead, the efficiency of these inhibitors is best described by the second-order rate constant 

, which accounts for both the initial binding affinity (

) and the maximum rate of covalent inactivation (

).

Recent structure-activity relationship (SAR) optimizations have yielded highly potent variants in both classes. For example, the novel benzoxazinone derivative PD05 demonstrates a highly competitive, reversible binding profile with a


 of 1.63 nM[5], whereas optimized isocoumarins achieve irreversible silencing at exceptional kinetic rates[3].

Table 1: Comparative Kinetic Parameters of Representative Elastase Inhibitors

Inhibitor ClassRepresentative CompoundMechanism Type

/


(

)
Reversibility
Benzoxazinone PD05Alternate Substrate

= 1.63 nM
N/A (Competitive)Reversible[5]
Benzoxazinone Valine-derived analogsSlow-binding~1–10 nM~ 15,000Pseudo-irreversible[2]
Isocoumarin 3-alkoxy-7-amino-4-chloroSuicide InactivatorN/A> 120,000Irreversible[3]
Isocoumarin 3,4-dichloroisocoumarinSuicide InactivatorN/A~ 8,000Irreversible[4]

Experimental Workflows: Self-Validating Protocols

To rigorously classify an inhibitor as an alternate substrate (benzoxazinone) versus a suicide inactivator (isocoumarin), the experimental design must isolate the initial non-covalent binding event from the subsequent covalent modification. The following self-validating system utilizes orthogonal techniques to ensure data integrity.

Protocol A: Time-Dependent Kinetic Assay (Spectrophotometric)

Causality Check: Standard steady-state Michaelis-Menten assumptions fail here because the active enzyme concentration actively depletes over time. We utilize a pre-incubation methodology to measure the pseudo-first-order rate constant of inactivation (


).
  • Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES, 0.5 M NaCl, and 10% DMSO at pH 7.5.

    • Rationale: High ionic strength (0.5 M NaCl) prevents non-specific electrostatic interactions between the highly cationic HNE and the inhibitor. A pH of 7.5 ensures the catalytic His57 remains unprotonated and active.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of purified HNE with varying concentrations of the inhibitor (e.g., 0.1 to 10

    
    M) at 25°C. Extract aliquots at specific time intervals (0, 5, 10, 20, 30 minutes).
    
  • Substrate Quenching: Rapidly add the aliquots to a microplate containing an excess of the specific chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA (0.5 mM).

    • Rationale: This specific tetrapeptide sequence perfectly matches the S1-S4 subsite preferences of HNE, ensuring the assay strictly measures HNE activity without cross-reactivity.

  • Kinetic Monitoring: Measure the release of p-nitroaniline continuously at 405 nm for 5 minutes using a microplate reader.

  • Data Extraction: Plot the natural log of residual activity (

    
    ) versus pre-incubation time to determine 
    
    
    
    . A secondary replot of
    
    
    versus
    
    
    yields the fundamental constants
    
    
    (y-intercept) and
    
    
    (slope).
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: Spectrophotometric assays measure the macroscopic loss of catalytic activity, which conflates binding and acylation. SPR is deployed orthogonally to isolate the microscopic binding events, allowing us to calculate the true dissociation constant (


) of the initial non-covalent encounter complex.
  • Ligand Immobilization: Immobilize HNE onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~2000 RU.

  • Analyte Injection: Inject serial dilutions of the inhibitor (benzoxazinone or isocoumarin) over the chip at a high flow rate (30

    
    L/min) to minimize mass transport limitations.
    
  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model (for reversible benzoxazinones like PD05) or a two-state reaction model (for covalent isocoumarins) to derive

    
    , 
    
    
    
    , and
    
    
    .

Workflow Prep 1. Reagent Prep HNE + Inhibitor Incubate 2. Pre-incubation Establish Acylation Prep->Incubate Assay 3. Kinetic Assay Add Substrate (405 nm) Incubate->Assay Data 4. Data Analysis k_obs, k_inact/K_I Assay->Data SPR 5. SPR Validation Binding Affinity (Kd) Data->SPR

Step-by-step experimental workflow for evaluating and validating elastase inhibitor kinetics.

Structural Determinants & Translational Outlook

The choice between developing a benzoxazinone or an isocoumarin hinges on the desired clinical profile.

Benzoxazinones offer highly tunable reversibility. By modifying the substituents at the C5 and C7 positions, medicinal chemists can alter the electron density at the C4 carbonyl, thereby fine-tuning the rates of acylation and deacylation[1]. Because they eventually release the enzyme and do not generate highly reactive cross-linking species, benzoxazinones generally exhibit lower off-target toxicity, making them highly attractive for chronic inflammatory conditions like COPD[5].

Isocoumarins , conversely, are the ultimate "molecular hitmen." The 3-alkoxy group acts as a P1 substrate mimic, directing the molecule precisely into the S1 pocket of HNE, while the 7-amino group ensures the generation of the quinone imine methide upon ring opening[3]. This absolute, irreversible silencing is highly effective for acute hyper-inflammatory states (like ARDS), but the generation of a reactive electrophile carries an inherent risk of haptenization and off-target protein alkylation, necessitating rigorous toxicological screening.

References

  • Powers, J. C., et al. "Mechanism-Based Isocoumarin Inhibitors for Human Leukocyte Elastase." Journal of Medicinal Chemistry, 1995.[Link]

  • Sengupta, S., et al. "Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury." European Journal of Pharmacology, 2022.[Link]

  • Stein, R. L., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry, 1987.[Link]

  • Pochet, L., et al. "Coumarin and Isocoumarin as Serine Protease Inhibitors." Current Pharmaceutical Design, 2004.[Link]

  • Robinson, V. J., & Spencer, R. W. "13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones." Canadian Journal of Chemistry, 1988.[Link]

Sources

Comparative

2-methyl-4H-3,1-benzoxazin-4-one vs 2-phenyl analog reactivity

An in-depth mechanistic and kinetic comparison between 2-methyl-4H-3,1-benzoxazin-4-one and its 2-phenyl analog reveals fundamental principles of heterocyclic reactivity. Known historically as "acylanthranils," 4H-3,1-be...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic and kinetic comparison between 2-methyl-4H-3,1-benzoxazin-4-one and its 2-phenyl analog reveals fundamental principles of heterocyclic reactivity. Known historically as "acylanthranils," 4H-3,1-benzoxazin-4-ones are privileged scaffolds that serve as pivotal intermediates in the synthesis of quinazolin-4(3H)-ones and act as potent suicide inhibitors of serine proteases[1].

The reactivity of the benzoxazinone core is fundamentally dictated by the substituent at the C-2 position, which governs the electrophilicity of the C-4 carbonyl through a delicate balance of steric shielding and electronic resonance.

The C-4 carbonyl of the benzoxazinone ring is highly electrophilic, making it the primary site for nucleophilic attack by water, amines, or the active-site serine hydroxyl group of proteases[2].

  • 2-Methyl-4H-3,1-benzoxazin-4-one: The methyl group provides only weak electron donation via hyperconjugation and offers minimal steric shielding. Consequently, the C-4 carbonyl remains highly susceptible to nucleophilic attack. This results in rapid acylation rates but poor hydrolytic stability[3].

  • 2-Phenyl-4H-3,1-benzoxazin-4-one: The phenyl ring extends the

    
    -conjugation system across the heterocyclic core, significantly stabilizing the ground state. Coupled with increased steric bulk, this resonance stabilization drastically reduces the electrophilicity of the C-4 carbonyl, rendering the molecule highly stable but requiring harsher conditions for synthetic transformations[4].
    

G Root C-2 Substituent Effect on 4H-3,1-Benzoxazin-4-one Methyl 2-Methyl Analog Root->Methyl Phenyl 2-Phenyl Analog Root->Phenyl M_Elec Weak Hyperconjugation High C-4 Electrophilicity Methyl->M_Elec M_Steric Low Steric Hindrance Methyl->M_Steric P_Elec Extended π-Conjugation Ground-State Stabilization Phenyl->P_Elec P_Steric High Steric Bulk Phenyl->P_Steric M_Result High Reactivity (Fast Hydrolysis/Aminolysis) M_Elec->M_Result M_Steric->M_Result P_Result High Stability (Requires Harsher Conditions) P_Elec->P_Result P_Steric->P_Result

Electronic and steric logic tree dictating benzoxazinone reactivity.

Quantitative Kinetic Comparisons

The divergence in ground-state stability is most evident in their hydrolysis kinetics and their behavior as enzyme inhibitors. The 2-methyl derivative undergoes rapid hydrolysis in aqueous media, following a specific rate law, whereas the 2-phenyl derivative is remarkably stable, with its hydrolysis heavily dependent on Hammett electronic parameters[3].

Table 1: Hydrolysis and Enzymatic Acylation Kinetics

Kinetic Parameter2-Methyl-4H-3,1-benzoxazin-4-one2-Phenyl-4H-3,1-benzoxazin-4-one
Hydrolysis Rate Law (25 °C)

[3]
Highly stable; inhibited in strong acid[3]
Hammett

(Hydrolysis)
N/A-0.38 (Acidic), +0.71 (Basic)[3]
Chymotrypsin


[4]
Lower (Requires strong EWG for high rate)[5]
Primary Cleavage Site C-4 (Basic) / C-2 (Acidic)[3]C-4 (Basic)[3]
Enzyme Interaction Type Equilibrium Process (

)[4]
Slow-binding Acylation[5]

Self-Validating Experimental Protocols for Aminolysis

Because of the stark differences in electrophilicity, synthesizing quinazolinones from these two precursors requires distinct thermodynamic and solvent conditions. The protocols below are designed as self-validating workflows.

Protocol A: Aminolysis of 2-Methyl-4H-3,1-benzoxazin-4-one (Mild Conditions)

Causality Rationale: The high electrophilicity of the 2-methyl derivative allows nucleophilic ring-opening by primary amines to proceed under mild conditions. Ethanol is chosen as a protic solvent to stabilize the transition state via hydrogen bonding during the initial nucleophilic attack[6].

  • Initiation: Dissolve 10 mmol of 2-methyl-4H-3,1-benzoxazin-4-one in 15 mL of absolute ethanol at room temperature.

  • Nucleophilic Addition: Add 10 mmol of the primary amine (e.g., hydrazine hydrate or aniline) dropwise.

  • Thermal Cyclization: Stir at room temperature for 5 minutes, then heat under reflux for 2–6 hours[6].

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material spot indicates complete conversion to the N-acylanthranilamide intermediate, followed by dehydration to the quinazolinone.

  • Isolation: Cool the mixture to 0 °C to precipitate the 2-methyl-3-substituted-quinazolin-4(3H)-one. Filter by suction and wash with cold water.

Protocol B: Aminolysis of 2-Phenyl-4H-3,1-benzoxazin-4-one (Harsh Conditions)

Causality Rationale: The resonance-stabilized 2-phenyl derivative resists attack by weak nucleophiles. Pyridine is utilized both as a high-boiling solvent and a base catalyst to enhance the nucleophilicity of the amine and drive the thermodynamically demanding ring-opening[7].

  • Initiation: Suspend 10 mmol of 2-phenyl-4H-3,1-benzoxazin-4-one and 12 mmol of the primary amine in 20 mL of anhydrous pyridine.

  • High-Energy Reflux: Heat the mixture under reflux (approx. 115 °C) for 10–12 hours.

    • Self-Validation Step: The extended reflux is mandatory. Early termination typically yields a mixture of unreacted starting material and the uncyclized N-benzoylanthranilamide intermediate. TLC monitoring must confirm the disappearance of the intermediate before cooling.

  • Quenching: Pour the cooled mixture onto crushed ice containing 1M HCl. The acid neutralizes the pyridine, forcing the highly hydrophobic quinazolinone product to crash out of solution.

  • Isolation: Collect the precipitated 2-phenyl-3-substituted-quinazolin-4(3H)-one via vacuum filtration and recrystallize from ethanol.

G A Benzoxazin-4-one (Electrophile) B Nucleophilic Attack (by Amine at C-4) A->B + R-NH2 C Ring Opening (N-acylanthranilamide) B->C Fast (Methyl) Slow (Phenyl) D Dehydration & Cyclization C->D - H2O (Thermal/Base) E Quinazolin-4(3H)-one (Product) D->E

Mechanistic pathway of benzoxazinone aminolysis to quinazolinone.

References

1. - Journal of the Chemical Society B: Physical Organic. 2. - Biochemistry (via ResearchGate). 3. - Int. J. Modern Org. Chem. 4. - Molbank (via SciSpace). 5. - Semantic Scholar.

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing N-acetylanthranilic Acid from Benzoxazinone by Thin Layer Chromatography

In synthetic organic chemistry, the ability to rapidly and accurately monitor the progress of a reaction is paramount. The conversion of N-acetylanthranilic acid to a 2-substituted-4H-3,1-benzoxazin-4-one is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic organic chemistry, the ability to rapidly and accurately monitor the progress of a reaction is paramount. The conversion of N-acetylanthranilic acid to a 2-substituted-4H-3,1-benzoxazin-4-one is a foundational transformation, often serving as a gateway to a diverse array of biologically active quinazolinones.[1][2] Thin Layer Chromatography (TLC) stands out as the ideal technique for this purpose—it is rapid, cost-effective, and provides clear, actionable data on the consumption of starting material and the formation of the product.

This guide provides an in-depth, experience-driven protocol for the TLC-based separation of N-acetylanthranilic acid from its cyclized product, benzoxazinone. We will delve into the chemical principles governing the separation, a detailed experimental workflow, and the interpretation of results, grounded in scientific integrity.

The Principle of Separation: Exploiting Polarity

The successful separation of N-acetylanthranilic acid and benzoxazinone hinges on their significant difference in polarity, a direct consequence of their molecular structures.

  • N-acetylanthranilic Acid: This molecule possesses a free carboxylic acid group (-COOH) and an amide N-H bond.[3][4][5] Both functional groups are capable of strong hydrogen bonding. The carboxylic acid, in particular, can readily interact with the polar stationary phase (silica gel) through hydrogen bond donation and acceptance. This strong interaction significantly retards its movement up the TLC plate.

  • 2-Methyl-4H-3,1-benzoxazin-4-one: This is the product formed upon cyclization of N-acetylanthranilic acid, typically using a dehydrating agent like acetic anhydride.[2][6][7] In this molecule, the formerly free carboxylic acid and amide N-H have condensed to form a cyclic ester (a lactone) and a C=N double bond within the heterocyclic ring. This structural change eliminates the highly polar carboxylic acid group, drastically reducing the molecule's polarity and its ability to hydrogen bond with the silica gel.

Consequently, when a mixture of these two compounds is eluted on a silica gel TLC plate, the less polar benzoxazinone will travel further up the plate, resulting in a higher Retention Factor (Rf), while the highly polar N-acetylanthranilic acid will remain closer to the baseline, exhibiting a lower Rf.

Experimental Protocol

This protocol is designed to be a self-validating system. The described mobile phase provides optimal resolution, and the visualization techniques are chosen for their reliability with these specific aromatic structures.

Materials:

  • Silica Gel 60 F254 TLC plates[8]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • UV Lamp (254 nm)[9][10][11]

  • Samples: N-acetylanthranilic acid (starting material), benzoxazinone (product), and the reaction mixture.

  • Mobile Phase (Eluent): Ethyl acetate / Hexane (1:2 v/v)[6]

  • Solvents for sample preparation (e.g., ethyl acetate or dichloromethane)

Step-by-Step Methodology:

  • Chamber Saturation: Pour the prepared mobile phase (Ethyl acetate/Hexane 1:2) into the TLC chamber to a depth of approximately 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapor, which is critical for reproducible results, place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark three equidistant points on this line for spotting the samples.

  • Sample Spotting:

    • Prepare dilute solutions of your starting material, product (if available as a standard), and reaction mixture in a volatile solvent like ethyl acetate.

    • Using a capillary tube, carefully apply a small spot of each solution to the marked points on the baseline. The spots should be small and concentrated for best results.

    • A "co-spot" lane, where the starting material and reaction mixture are spotted on top of each other, can be useful for unambiguous identification.[12]

  • Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the level of the mobile phase.[13] Close the lid and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during this process.

  • Completion and Marking: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[13]

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a short-wave UV lamp (254 nm). Both compounds are aromatic and UV-active, so they will appear as dark spots against the fluorescent green background of the plate.[10][14]

    • Gently circle the visible spots with a pencil, as they will disappear once the UV lamp is turned off.[10]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis p1 1. Prepare Mobile Phase (EtOAc/Hexane 1:2) p2 2. Saturate TLC Chamber p1->p2 p3 3. Spot Samples on Plate (Baseline) p2->p3 d1 4. Develop Plate in Saturated Chamber p3->d1 d2 5. Mark Solvent Front & Dry Plate d1->d2 a1 6. Visualize Spots under UV Light (254nm) d2->a1 a2 7. Circle Spots & Calculate Rf Values a1->a2

Caption: Experimental workflow for TLC analysis.

Results and Interpretation

The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The results can be summarized as follows:

CompoundStructureExpected Rf Value (EtOAc/Hexane 1:2)TLC Spot Characteristics
N-acetylanthranilic acid Contains a polar carboxylic acid~0.1 - 0.2Tends to be a more compact spot. May show slight tailing if the plate is overloaded.
2-Methyl-4H-3,1-benzoxazin-4-one Less polar lactone~0.3 - 0.4[6]Typically a well-defined, round spot.

Interpreting a Reaction Mixture Lane:

  • Start of Reaction: A large, intense spot at the Rf of N-acetylanthranilic acid (~0.1) and no visible spot at the product Rf.

  • Mid-Reaction: Two distinct spots will be visible. The starting material spot at Rf ~0.1 will be present, and a new, higher spot corresponding to the benzoxazinone product will appear at Rf ~0.3-0.4.

  • Completion of Reaction: The lower spot (starting material) will have completely disappeared, and only the single, higher spot (product) will be visible.

This clear separation provides unambiguous evidence of reaction progress and completion, empowering researchers to make informed decisions about reaction time, workup, and purification.

References

  • Khabazzadeh, H., Saidi, K., Sheibani, H., & Tavakolinejad Kermany, E. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45.
  • Al-Obaidi, A. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(4), 643-648. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. CHEM 344. Available at: [Link]

  • El-Faham, A., et al. (2017). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. ResearchGate. Available at: [Link]

  • Tidwell, J. H., et al. (2019). 4H-Benzo[d][1][15]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1093. Available at: [Link]

  • Poole, C. F., & Kiridena, W. (2020). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 33(11), 20-29. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 24, 2024, from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved February 24, 2024, from [Link]

  • Bionis. (n.d.). Visualization. Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 24, 2024, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 24, 2024, from [Link]

  • Wikipedia. (2023, December 2). N-Acetylanthranilic acid. Retrieved February 24, 2024, from [Link]

  • Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2006). A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2825-2830. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-acetylanthranilic acid. PubChem Compound Database. Retrieved February 24, 2024, from [Link]

  • precisionFDA. (n.d.). N-ACETYLANTHRANILIC ACID. Retrieved February 24, 2024, from [Link]

  • Cilibrizzi, A., et al. (2023). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][15]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 28(4), 1845. Available at: [Link]

  • NIST. (n.d.). N-Acetylanthranilic acid, TMS derivative. NIST Chemistry WebBook. Retrieved February 24, 2024, from [Link]

  • Hardy, J. A., & Zink, J. I. (1976). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 53(8), 524. Available at: [Link]

  • Malaekehpour, S. M., & Ghamari, N. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ARKIVOC, 2004(11), 163-169. Available at: [Link]

  • Singh, R., et al. (2013). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences, 4(1), 47-53.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.